molecular formula C9H7BrN2O B2588868 5-(4-bromophenoxy)-1H-imidazole CAS No. 198205-88-8

5-(4-bromophenoxy)-1H-imidazole

Cat. No.: B2588868
CAS No.: 198205-88-8
M. Wt: 239.072
InChI Key: XIVSRCQDNDEYFO-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)-1H-imidazole, with the molecular formula C9H7BrN2O, is a brominated phenoxy-imidazole compound of interest in scientific research and development . The compound's structure features an imidazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked via an oxygen atom to a 4-bromophenyl group . This molecular architecture makes it a valuable building block for the synthesis of more complex molecules and for probing biological interactions. Researchers value the imidazole core for its wide range of potential therapeutic applications. Imidazole-containing compounds are extensively studied for properties including antibacterial, antiviral, antifungal, antitumor, and anti-inflammatory activities . While specific biological data for 5-(4-bromophenoxy)-1H-imidazole is limited in the available literature, its structure aligns with compounds investigated as inhibitors of critical protein-protein interactions, such as those involving HIV-1 integrase . This suggests potential utility in early-stage drug discovery efforts, particularly in developing novel antiviral or anticancer agents. This product is supplied for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access its canonical SMILES representation (C1=CC(=CC=C1OC2=CN=CN2)Br) and other structural identifiers for computational and synthetic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenoxy)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-6-12-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVSRCQDNDEYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-88-8
Record name 5-(4-BROMOPHENOXY)-1H-IMIDAZOLE
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Foundational & Exploratory

5-(4-bromophenoxy)-1H-imidazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-(4-bromophenoxy)-1H-imidazole is a specialized heterocyclic building block belonging to the class of 4(5)-aryloxyimidazoles . Unlike common N-alkylated imidazoles, this molecule features a direct ether linkage between the C4/C5 position of the imidazole ring and a para-brominated benzene. This structural motif serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists, antifungal agents, and enzyme inhibitors (e.g., CYP450, NOS).

The presence of the bromine atom on the phenoxy ring acts as a versatile orthogonal handle, enabling further diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the sensitive imidazole core.

Key Identifiers
PropertyValue
IUPAC Name 4-(4-bromophenoxy)-1H-imidazole
Common Name 5-(4-bromophenoxy)imidazole
PubChem CID 18698774
Molecular Formula C

H

BrN

O
Molecular Weight 239.07 g/mol
SMILES C1=CC(=CC=C1OC2=CN=CN2)Br
Tautomerism Exists in equilibrium between 4- and 5- positions (4(5)-aryloxy) due to rapid proton transfer on the unsubstituted nitrogen.[1]

Synthetic Pathways & Strategy

Synthesizing C-O linked imidazoles is significantly more challenging than their N-linked counterparts due to the nucleophilicity of the imidazole nitrogen. Direct coupling often results in N-arylation. Therefore, a Protective Group Strategy combined with Copper-Catalyzed Ullmann Coupling is the industry-standard approach for high fidelity.

The Core Challenge: Regioselectivity
  • Path A (Direct Coupling): Reacting 4-bromoimidazole with 4-bromophenol in basic conditions favors N-alkylation/arylation, yielding the undesired 1-(4-bromophenoxy)... product.

  • Path B (De Novo Cyclization): Forming the imidazole ring after the ether linkage is established (e.g., from

    
    -phenoxy ketones). This is viable but often requires harsh conditions incompatible with the aryl-bromide moiety.
    
  • Path C (Recommended - Protected Ullmann): Using a bulky protecting group (Trityl or SEM) on the imidazole nitrogen to force reactivity to the C4/C5 position.

Recommended Workflow: Cu-Catalyzed C-O Coupling

The most robust protocol involves the coupling of N-trityl-4-iodoimidazole with 4-bromophenol . The iodine at the imidazole C4 position is more reactive than the bromine on the phenol, allowing for selective coupling under controlled conditions.

SynthesisPathway Start 4-Iodoimidazole Protect Protection (Trt-Cl, Et3N) Start->Protect Intermediate1 1-Trityl-4-iodoimidazole Protect->Intermediate1 Coupling Ullmann Coupling (4-Bromophenol, CuI, L-Proline) Intermediate1->Coupling + 4-Bromophenol Intermediate2 Protected Ether Intermediate Coupling->Intermediate2 Deprotect Deprotection (TFA/DCM or AcOH) Intermediate2->Deprotect Final 5-(4-bromophenoxy)-1H-imidazole Deprotect->Final

Caption: Step-wise synthesis ensuring regioselective C-O bond formation via N-protection.

Experimental Protocols

Safety Warning: All procedures involving aryl halides and imidazoles should be conducted in a fume hood. Copper salts are toxic. Wear appropriate PPE.

Step 1: Protection of 4-Iodoimidazole

To prevent N-arylation, the nitrogen must be masked. The Trityl (Trt) group is preferred due to its steric bulk and ease of removal.

  • Dissolve 4-iodoimidazole (1.0 eq) in dry DCM (Dichloromethane).

  • Add Triethylamine (Et

    
    N, 1.5 eq) and cool to 0°C.
    
  • Add Trityl chloride (Trt-Cl, 1.1 eq) portion-wise.

  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Wash with water, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Ethanol.
Step 2: Ullmann Ether Synthesis (The Critical Step)

This step forms the ether bridge. We utilize the reactivity difference: the imidazole C-I bond is more susceptible to Cu-insertion than the phenol C-Br bond under these specific ligand conditions.

  • Reagents: 1-Trityl-4-iodoimidazole (1.0 eq), 4-Bromophenol (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Procedure:

    • Charge a flame-dried Schlenk tube with the protected imidazole, 4-bromophenol, CuI, L-Proline, and K

      
      CO
      
      
      
      .
    • Evacuate and backfill with Argon (3 cycles).

    • Add dry DMSO via syringe.

    • Heat to 90°C for 12–16 hours. Note: Do not exceed 110°C to avoid scrambling the aryl bromide.

    • Cool to RT and dilute with EtOAc. Filter through a Celite pad.

    • Wash organic layer with water (3x) to remove DMSO.

    • Purify via flash chromatography (SiO

      
      ).
      
Step 3: Deprotection
  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10% v/v) or acetic acid/methanol (1:1) and heat to reflux for 1 hour.

  • Neutralize with sat. NaHCO

    
    .
    
  • Extract with EtOAc. The product, 5-(4-bromophenoxy)-1H-imidazole , will be in the organic layer.

Reactivity Profile & Applications

The value of this molecule lies in its bifunctional nature. It serves as a "linchpin" in fragment-based drug discovery (FBDD).

A. The Bromine Handle (Suzuki/Buchwald)

The para-bromo group is electronically activated for cross-coupling.

  • Suzuki-Miyaura: Reacts with aryl boronic acids to create biaryl ether scaffolds (common in kinase inhibitors).

  • Buchwald-Hartwig: Reacts with amines to form aniline derivatives.

  • Protocol Note: The free imidazole NH can poison Pd-catalysts. It is recommended to perform these couplings before deprotection (on the Trityl-intermediate) or use 2 equivalents of base to deprotonate the imidazole during the reaction.

B. The Imidazole Core[3][4]
  • Tautomerism: In solution, the proton shuttles between N1 and N3. This mimics the Histidine side chain, allowing the molecule to act as a hydrogen bond donor/acceptor in enzyme active sites (e.g., Heme coordination in CYP enzymes).

  • pKa: The pKa of the imidazole conjugate acid is ~6.0–7.0, making it physiologically relevant at pH 7.4.

Reactivity Center 5-(4-bromophenoxy)-1H-imidazole Suzuki Suzuki Coupling (Biaryl Ethers) Center->Suzuki via Ar-Br Coordination Metal Coordination (Heme/Zn binding) Center->Coordination via Imidazole N Alkylation N-Alkylation (Prodrugs/Linkers) Center->Alkylation via Imidazole NH

Caption: Orthogonal reactivity map. Red: C-C bond formation. Yellow: Non-covalent binding. Green: N-functionalization.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the integrity of the synthesis, use these checkpoints:

CheckpointObservationAction/Validation
Protection Step TLC shows spot shift (lower polarity).Validation: 1H NMR should show disappearance of NH signal and appearance of aromatic Trityl peaks (7.0-7.4 ppm).
Coupling (Ullmann) Color change to dark blue/green (Cu-complex).Critical: If reaction stalls, add 10 mol% more L-Proline. Ensure DMSO is strictly anhydrous.
Regioselectivity HMBC NMR Analysis.Validation: Look for 3-bond coupling between Imidazole C4/C5 proton and the Phenoxy ipso-carbon. N-arylation would show different coupling patterns.
Final Purity HPLC (C18 column, MeCN/H2O).Target: >95% purity required for biological assays. Impurity is often unreacted phenol (remove via NaOH wash).

References

  • PubChem. "Compound Summary: 5-(4-bromophenoxy)-1H-imidazole (CID 18698774)." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Li, B., et al. "Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole." Organic Syntheses, 2005, 81, 105. (Foundational protocol for imidazole synthesis). [Link]

  • Zhang, M., et al. "Copper-Catalyzed Coupling of Oxazoles and Imidazoles with Phenols." Journal of Organic Chemistry. (General reference for Ullmann coupling of azoles).

Sources

molecular weight and formula of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-bromophenoxy)-1H-imidazole: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(4-bromophenoxy)-1H-imidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole core is a privileged scaffold in numerous FDA-approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications, including oncology and infectious diseases.[1][2][3] This document details the fundamental physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and discusses the analytical characterization of the title compound. Furthermore, it explores the therapeutic potential of this scaffold, particularly as a building block for kinase inhibitors, contextualized within a representative signaling pathway. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel imidazole-based compounds.

Introduction to the Imidazole Scaffold

The Significance of Imidazole in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets.[3] This versatility is evidenced by its presence in essential biomolecules, such as the amino acid histidine, and in a broad spectrum of pharmacologically active agents.[2] Imidazole derivatives have been successfully developed as antifungal, anticancer, anti-inflammatory, and antihypertensive drugs, making the scaffold a critical synthon in the development of new therapeutic agents.[3][5]

Structural Features of 5-(4-bromophenoxy)-1H-imidazole

The structure of 5-(4-bromophenoxy)-1H-imidazole combines three key pharmacophoric elements:

  • The 1H-imidazole Core: Provides the fundamental heterocyclic base for biological interactions.

  • The Phenoxy Linker: Introduces a degree of conformational flexibility and acts as a spacer between the imidazole and the phenyl ring.

  • The 4-bromophenyl Group: This moiety is of particular interest in drug design. The bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the surrounding chemical space. Additionally, the halogen atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

These combined features make 5-(4-bromophenoxy)-1H-imidazole a valuable building block for creating libraries of novel compounds for screening and lead optimization.

Core Physicochemical Properties

The fundamental properties of 5-(4-bromophenoxy)-1H-imidazole have been computationally derived and are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and preliminary assessment of drug-like properties.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[6]
Molecular Weight 239.07 g/mol Calculated
Monoisotopic Mass 237.97418 Da[6]
XlogP (Predicted) 2.6[6]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 2Calculated

Synthesis and Purification

Retrosynthetic Analysis and Strategy Selection

A logical and efficient approach to the synthesis of 5-(4-bromophenoxy)-1H-imidazole is through a nucleophilic aromatic substitution (SNAAr) or a Williamson ether synthesis-type reaction. The key disconnection is at the ether linkage, yielding 4-bromophenol and a 5-halo-1H-imidazole derivative. This strategy is chosen for its reliability and the commercial availability of the starting materials. 4-Bromo-5-nitro-1H-imidazole serves as a suitable electrophile, as the nitro group activates the ring towards nucleophilic attack and can be subsequently removed or transformed if necessary.

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-bromophenol with a suitable 5-halo-imidazole precursor. For this guide, we will detail a procedure adapted from known methods for synthesizing similar imidazole ethers.

G cluster_0 Synthesis Workflow Reactant1 4-Bromophenol Reaction Reaction Mixture (Heat, 80-100 °C) Reactant1->Reaction Reactant2 5-Bromo-4-nitro-1H-imidazole Reactant2->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup (Quench with H2O, Extract with EtOAc) Reaction->Workup 1. Cool 2. Pour into water Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 5-(4-bromophenoxy)-4-nitro-1H-imidazole Purification->Product Purified Intermediate FinalProduct 5-(4-bromophenoxy)-1H-imidazole (Via Denitration if required) Product->FinalProduct Denitration Step

Caption: Proposed workflow for the synthesis of 5-(4-bromophenoxy)-1H-imidazole.

Detailed Experimental Protocol: Synthesis of 5-(4-bromophenoxy)-4-nitro-1H-imidazole

This protocol is a representative method. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), 5-bromo-4-nitro-1H-imidazole (1.0 eq)[7], and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (10x the volume of DMF).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5-(4-bromophenoxy)-4-nitro-1H-imidazole.

  • Denitration (If Required): The nitro group can be removed if the parent compound is desired, typically through reductive methods followed by diazotization and removal.

Analytical Characterization

Rationale for Spectroscopic Analysis

Structural confirmation of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides unambiguous evidence of the target structure's identity and purity.

Predicted Spectroscopic Data

While experimental data for the title compound is not widely published, the expected spectral characteristics can be predicted based on the analysis of its functional groups and related structures.[8][9]

TechniquePredicted Observations
¹H NMR - Imidazole Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).- Bromophenyl Protons: Two doublets (AA'BB' system) in the aromatic region (δ 7.0-7.6 ppm).- N-H Proton: A broad singlet (variable, may exchange with D₂O).
¹³C NMR - Imidazole Carbons: Signals in the range of δ 115-140 ppm.- Phenoxy Carbon (C-O): Signal in the range of δ 150-160 ppm.- Bromophenyl Carbons: Four signals in the aromatic region, with the carbon bearing the bromine (C-Br) appearing around δ 115-125 ppm.
IR (KBr) - N-H Stretch: Broad peak around 3100-3300 cm⁻¹.- C-H Aromatic Stretch: Peaks around 3000-3100 cm⁻¹.- C=C/C=N Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.- C-O-C Ether Stretch: Strong peak around 1200-1250 cm⁻¹.- C-Br Stretch: Peak in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 238.98 and 240.98 in an approximate 1:1 ratio due to the isotopic signature of bromine (⁷⁹Br and ⁸¹Br).
Protocol: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazole-containing compounds to clearly observe the N-H proton.

  • Cap the NMR tube securely and vortex or invert gently until the sample is fully dissolved.

  • If the sample does not fully dissolve, gentle warming in a water bath may be applied.

  • Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

  • Acquire the ¹H, ¹³C, and other desired NMR spectra according to standard instrument procedures.[10]

Potential Applications in Drug Development

The Role as a Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazole scaffold is a well-established core structure in the design of kinase inhibitors. It can mimic the adenine region of ATP and form key hydrogen bonds within the kinase hinge region. The 4-bromophenyl moiety of 5-(4-bromophenoxy)-1H-imidazole can be strategically positioned to occupy hydrophobic pockets within the ATP-binding site, while the bromine atom provides a vector for further optimization to enhance potency and selectivity.

Illustrative Mechanism: Targeting a Generic Kinase Signaling Pathway

Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, BRAF) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (P) Response Cell Proliferation & Survival Substrate->Response Leads to ATP ATP ATP->Kinase Binds to Active Site Inhibitor 5-(4-bromophenoxy) -1H-imidazole (Derivative) Inhibitor->Kinase Blocks ATP Binding

Caption: Inhibition of a kinase pathway by an ATP-competitive inhibitor.

Conclusion

5-(4-bromophenoxy)-1H-imidazole is a compound with significant potential as a versatile building block in drug discovery and development. Its straightforward synthesis, combined with the proven therapeutic relevance of the imidazole scaffold, makes it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies. The physicochemical and spectroscopic data provided in this guide serve as a critical resource for researchers aiming to leverage this scaffold in their synthetic and medicinal chemistry programs. Further investigation into its biological activity and derivatization is warranted to fully explore its therapeutic potential.

References

  • PubChemLite. 5-(4-bromophenoxy)-1h-imidazole (C9H7BrN2O). Available from: [Link].

  • PubChemLite. 5-(4-bromophenoxy)-1-methyl-4-nitro-1h-imidazole. Available from: [Link].

  • PubChem. 5-(4-bromophenyl)-4H-imidazole | C9H7BrN2. Available from: [Link].

  • American Elements. 5-Bromo-4-methyl-1H-imidazole. Available from: [Link].

  • Krajčovič, J., et al. Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 2011. Available from: [Link].

  • BMRB. bmse000790 Imidazole - Supplemental Proton Data. Available from: [Link].

  • Heravi, M.M., et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 2007. Available from: [Link].

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link].

  • Indian Journal of Pure & Applied Physics. Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Available from: [Link].

  • The Royal Society of Chemistry. Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Available from: [Link].

  • PubChem. 4-bromo-5-methyl-1H-imidazole. Available from: [Link].

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Linknovate. Available from: [Link].

  • PubChem. 1-(4-Bromophenyl)imidazole | C9H7BrN2. Available from: [Link].

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available from: [Link].

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link].

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Preprints.org. Available from: [Link].

  • Journal of Pharma Insights and Research. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from: [Link].

  • ResearchGate. Recent development of imidazole derivatives as potential anticancer agents. Available from: [Link].

Sources

Foreword: The Therapeutic Promise of the Imidazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Bromophenoxy Imidazole Derivatives

The imidazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and structural resemblance to biological purines allow it to interact with a vast array of enzymes and receptors.[3] This versatility has led to the development of numerous drugs for treating a wide spectrum of diseases, including fungal infections, cancer, and inflammation.[5][6][7] This guide focuses on a specific, highly promising subclass: 4-bromophenoxy imidazole derivatives. The incorporation of a 4-bromophenoxy moiety introduces significant lipophilicity and alters the electronic distribution of the imidazole core, often enhancing biological potency and modulating target specificity. Herein, we provide a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of these compounds, offering field-proven insights for researchers and drug development professionals.

Synthesis and Characterization: Building the Core Scaffold

The construction of 4-bromophenoxy imidazole derivatives is typically achieved through robust and efficient multicomponent reactions, most notably modifications of the Radziszewski synthesis.[5][8] This approach allows for the one-pot condensation of a dicarbonyl compound (like benzil), an aldehyde, p-bromophenol, and an ammonium source to rapidly generate highly substituted imidazole cores. The causality behind this choice lies in its atom economy, procedural simplicity, and the ability to generate diverse libraries of compounds by varying the substituent on the aldehyde component.

Generalized Synthetic Workflow

The primary synthetic route involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, p-bromophenol, and ammonium acetate in a suitable solvent, often under reflux conditions. The selection of glacial acetic acid or ethanol as the solvent is critical as it facilitates the necessary condensation and cyclization steps while being relatively easy to remove during workup.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification A 1,2-Dicarbonyl (e.g., Benzil) P One-Pot Synthesis (Radziszewski Reaction) A->P Reflux in Glacial Acetic Acid B Aldehyde (Ar-CHO) B->P Reflux in Glacial Acetic Acid C p-Bromophenol C->P Reflux in Glacial Acetic Acid D Ammonium Acetate (Nitrogen Source) D->P Reflux in Glacial Acetic Acid E Crude Product Mixture P->E F Purification (Recrystallization) E->F G 4-Bromophenoxy Imidazole Derivative F->G

Caption: General workflow for the synthesis of 4-bromophenoxy imidazole derivatives.

Experimental Protocol: Representative Synthesis

This protocol describes a typical procedure for synthesizing a 4-bromophenoxy imidazole derivative.

Objective: To synthesize 1-(4-bromophenoxy)-2,4,5-triphenyl-1H-imidazole.

Materials:

  • Benzil (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • p-Bromophenol (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Glacial acetic acid (20 mL)

  • Ethanol

Procedure:

  • A mixture of benzil, benzaldehyde, p-bromophenol, and excess ammonium acetate is taken in a round-bottom flask containing glacial acetic acid.

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The solid precipitate that forms is collected by vacuum filtration and washed thoroughly with water to remove excess acetic acid and ammonium acetate.

  • The crude product is dried and then purified by recrystallization from ethanol to yield the pure 4-bromophenoxy imidazole derivative.

  • The final product is characterized using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[6][8]

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial properties of imidazole derivatives, and the 4-bromophenoxy scaffold is no exception.[5][9][10][11] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[9][12][13]

The primary mechanism for the antifungal action of imidazole derivatives is the inhibition of ergosterol biosynthesis.[1][14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme lanosterol 14α-demethylase, these compounds disrupt the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[14]

G A 4-Bromophenoxy Imidazole Derivative B Lanosterol 14α-demethylase (Fungal Enzyme) A->B Inhibits C Lanosterol Conversion Blocked B->C D Ergosterol Biosynthesis C->D Prevents E Disrupted Fungal Cell Membrane D->E Leads to F Fungal Cell Death (Fungicidal/Fungistatic Effect) E->F

Caption: Proposed mechanism of antifungal action for imidazole derivatives.

In Vitro Antimicrobial Data

The effectiveness of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
4-Bromophenoxy ImidazolesStaphylococcus aureusVaries[5][9]
4-Bromophenoxy ImidazolesEscherichia coliVaries[8][9]
4-Bromophenoxy ImidazolesPseudomonas aeruginosaVaries[8]
4-Bromophenoxy ImidazolesCandida albicansVaries[5][13]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 4-bromophenoxy imidazole derivative.

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial/fungal culture

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin dye (optional, for viability)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

  • Positive (microorganism + broth) and negative (broth only) controls are included. A standard drug control is also run in parallel.

  • The plates are incubated at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and imidazole derivatives have emerged as a promising scaffold.[2][7] 4-Bromophenoxy imidazole derivatives, in particular, have demonstrated significant cytotoxic potential against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[15][16]

The anticancer mechanisms are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[17] Many imidazole-based compounds act as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overactive in tumors.[7][17] By blocking these kinases, the compounds can halt the cell cycle, induce programmed cell death (apoptosis), and inhibit tumor growth.[7]

G cluster_pathway Oncogenic Kinase Pathway EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor 4-Bromophenoxy Imidazole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of a key oncogenic signaling pathway by imidazole derivatives.

In Vitro Cytotoxicity Data (IC₅₀)

The potency of anticancer compounds is measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazole N-phenylbenzamidesA549 (Lung)7.5 - 11.1[15]
Imidazole N-phenylbenzamidesHeLa (Cervical)7.5 - 11.1[15]
Imidazole N-phenylbenzamidesMCF-7 (Breast)7.5 - 11.1[15]
Imidazole-Pyran HybridsMCF-7 (Breast)9.44 - 11.74[18]
Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is included.

  • Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured using a microplate reader at ~570 nm.

  • Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting a dose-response curve.

Anti-inflammatory and Analgesic Potential

Recent studies have also explored the anti-inflammatory and analgesic properties of imidazole derivatives.[6] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[6]

Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Rodents (e.g., Wistar rats)

  • Test compound

  • Standard drug (e.g., Diclofenac salt)

  • 1% Carrageenan solution in saline

  • Plebismometer or digital calipers

Procedure:

  • Animals are divided into groups: control, standard, and test compound groups (at various doses).

  • The test compound or standard drug is administered orally or intraperitoneally.

  • After 1 hour, 0.1 mL of 1% carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured immediately after carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plebismometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of anti-inflammatory activity.[6]

In Silico Analysis and Structure-Activity Relationships

Computational methods are indispensable in modern drug discovery for predicting the biological potential of new molecules.[12][19] Molecular docking studies are used to simulate the binding of 4-bromophenoxy imidazole derivatives to the active sites of target proteins (e.g., lanosterol 14α-demethylase, EGFR kinase domain).[6][20] These simulations provide insights into binding affinity and key interactions (like hydrogen bonds and π-stacking), which helps explain the experimental results and guide the design of more potent analogues.[12][13] Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help evaluate the drug-likeness of the compounds at an early stage.[13][20]

G A Virtual Library of Imidazole Derivatives C Molecular Docking Simulation A->C E ADME/Toxicity Prediction A->E B 3D Structure of Target Protein (e.g., Kinase, Enzyme) B->C D Binding Affinity & Interaction Analysis C->D F Prioritization of Lead Candidates D->F E->F G Chemical Synthesis & In Vitro Testing F->G

Caption: Workflow for in silico evaluation of imidazole derivatives.

Conclusion and Future Directions

The 4-bromophenoxy imidazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The evidence strongly supports its potential in developing new antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility via multicomponent reactions makes this class of compounds particularly attractive for the rapid generation of chemical libraries for high-throughput screening.

Future research should focus on:

  • Lead Optimization: Systematically modifying the substituents on the imidazole and phenoxy rings to enhance potency and selectivity while improving pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to fully elucidate their therapeutic effects.

  • In Vivo Efficacy: Moving promising lead compounds from in vitro assays to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.

By integrating synthetic chemistry with robust biological evaluation and computational modeling, the full therapeutic potential of 4-bromophenoxy imidazole derivatives can be realized, paving the way for the next generation of innovative medicines.

References

  • Raimi, D. A. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF THREE IMIDAZOLE DERIVATIVES. FUTA. Available at: [Link]

  • Unknown Author. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. JOCPR. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and antimicrobial activity evaluation of imidazole derivatives | Request PDF. Available at: [Link]

  • Unknown Author. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Unknown Author. (n.d.). Imidazoles as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Available at: [Link]

  • Unknown Author. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. Available at: [Link]

  • Unknown Author. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available at: [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available at: [Link]

  • Unknown Author. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Available at: [Link]

  • Unknown Author. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PMC - NIH. Available at: [Link]

  • Kumar, N., & Goel, N. (2025). Recent development of imidazole derivatives as potential anticancer agents. ResearchGate. Available at: [Link]

  • Verma, B. K., et al. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Unknown Author. (2025). (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. ResearchGate. Available at: [Link]

  • Gujjarappa, R., et al. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Available at: [Link]

  • Unknown Author. (n.d.). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Publishing. Available at: [Link]

  • Unknown Author. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

  • Unknown Author. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers. Available at: [Link]

Sources

Therapeutic Potential of 5-(4-Bromophenoxy)-1H-Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential of 5-(4-bromophenoxy)-1H-imidazole (referred to herein as BPI-5 ), a privileged scaffold in medicinal chemistry.

Based on structural analysis and patent literature, this compound is primarily positioned as a Farnesyltransferase (FTase) Inhibitor targeting the Ras signaling pathway in oncology, with secondary utility as a CYP51 inhibitor in antimicrobial research.

Executive Summary

5-(4-bromophenoxy)-1H-imidazole (BPI-5) represents a specialized class of aryloxyimidazoles . Unlike classic N-substituted azoles (e.g., clotrimazole), BPI-5 features a direct ether linkage between the imidazole C5 position and the phenyl ring. This structural rigidity confers unique electronic properties, making it a potent scaffold for metalloprotein inhibition .

Core Therapeutic Applications:

  • Oncology (Primary): Inhibition of Farnesyltransferase (FTase) , preventing the membrane localization of mutant Ras proteins in colorectal and pancreatic cancers.

  • Infectious Disease (Secondary): Modulation of Sterol 14α-demethylase (CYP51) , disrupting ergosterol biosynthesis in drug-resistant fungi.

Chemical Entity Profile

PropertySpecification
IUPAC Name 5-(4-bromophenoxy)-1H-imidazole
SMILES Brc1ccc(Oc2cncn2)cc1
Molecular Weight ~239.07 g/mol
Tautomerism Exists in equilibrium between 4-phenoxy and 5-phenoxy forms (1H-imidazole).
Key Pharmacophore Imidazole Ring: Coordinates with catalytic Zinc (Zn²⁺) or Heme Iron (Fe²⁺).Phenoxy Linker: Provides rotational constraint and H-bond acceptance.4-Bromo Group: Halogen bonding capability; blocks metabolic oxidation at the para-position.

Primary Mechanism: Farnesyltransferase (FTase) Inhibition[1]

The most authoritative application of 4/5-phenoxyimidazoles lies in blocking the Ras-MAPK signaling cascade . Ras proteins require post-translational farnesylation (addition of a C15 lipid tail) to anchor to the cell membrane and transmit growth signals.

Mechanism of Action

BPI-5 acts as a competitive inhibitor of the CAAX peptide substrate at the FTase active site.

  • Zinc Coordination: The N3 nitrogen of the imidazole ring coordinates with the active site Zn²⁺ ion of the FTase beta-subunit.

  • Hydrophobic Occupancy: The 4-bromophenyl group penetrates the hydrophobic pocket normally occupied by the farnesyl pyrophosphate (FPP) lipid tail or the valine/leucine residue of the Ras CAAX box.

  • Result: Ras remains cytosolic (inactive), halting downstream proliferation signaling.

Signaling Pathway Visualization (Ras/MAPK)

The following diagram illustrates the intervention point of BPI-5 within the Ras signaling cascade.

RasSignaling GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Activation Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP GEF Recruitment Ras_Farn Farnesylated Ras (Membrane Bound) Ras_GDP->Ras_Farn Prenylation FTase Farnesyltransferase (Target of BPI-5) FTase->Ras_Farn Catalyzes Raf Raf Kinase Ras_Farn->Raf Recruits MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Translocation to Nucleus BPI5 BPI-5 (Inhibitor) BPI5->FTase Inhibits (Zn2+ Binding)

Caption: BPI-5 inhibits FTase, preventing Ras farnesylation and halting the MAP Kinase proliferation cascade.

Synthesis & Experimental Protocols

To validate BPI-5, researchers must employ a robust synthesis route avoiding the unstable hemiaminal ether intermediates common in alternative pathways.

Validated Synthesis Route (The "Cyano-Imidate" Method)

This protocol ensures high regioselectivity for the 4/5-phenoxy isomer.

  • Reagents: 4-Bromophenol, Methyl N-(cyano)methanimidate, Triethylamine (TEA), Acetonitrile.

  • Step 1 (Activation): Dissolve 4-bromophenol (1.0 eq) in dry acetonitrile under N₂ atmosphere. Add TEA (1.2 eq) to generate the phenoxide anion.

  • Step 2 (Cyclization): Add Methyl N-(cyano)methanimidate (1.1 eq) dropwise. Reflux for 6–12 hours.

  • Mechanism: The phenoxide attacks the imidate carbon, followed by cyclization and elimination of methanol to form the imidazole ring directly attached to the oxygen.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

  • QC: Verify via ¹H-NMR (DMSO-d₆). Look for diagnostic imidazole protons at δ 7.6–8.0 ppm.

In Vitro FTase Inhibition Assay

Objective: Determine the IC₅₀ of BPI-5 against human recombinant Farnesyltransferase.

ComponentProtocol Details
Enzyme Source Recombinant human FTase (commercial or expressed in E. coli).
Substrates Biotinylated-Lamin B peptide (acceptor) + [³H]-Farnesyl Pyrophosphate (donor).
Buffer 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.
Procedure 1. Incubate Enzyme + BPI-5 (serial dilutions) for 15 min.2. Add substrates to initiate reaction.3. Incubate 60 min at 30°C.4. Stop reaction with EDTA.5. Capture biotin-peptide on Streptavidin-coated SPA beads.
Readout Scintillation counting. Reduced signal = Inhibition.

Secondary Indication: Antimicrobial Profiling

While FTase is the primary oncology target, the imidazole moiety necessitates screening for CYP51 (Lanosterol 14α-demethylase) inhibition, the target of antifungal azoles.

Rationale: The 4-bromophenoxy tail mimics the lipophilic side chains of econazole, allowing the imidazole nitrogen to bind the Heme iron of fungal CYP51.

CYP51 Binding Assay (Spectral Shift)

This self-validating protocol confirms direct heme binding.

  • System: Purified Candida albicans CYP51.

  • Method: Titrate BPI-5 into the enzyme solution.

  • Observation: Monitor UV-Vis difference spectra (350–500 nm).

  • Success Criteria: A "Type II" binding spectrum (peak at ~425 nm, trough at ~390 nm) indicates coordination of the imidazole nitrogen to the heme iron, displacing the water molecule.

References

  • Discovery of Phenoxyimidazoles as FTase Inhibitors

    • Patent: US 5,859,035. "Arylheteroaryl inhibitors of farnesyl-protein transferase." (1999). Merck & Co.
    • Context: Describes the synthesis of 4-phenoxyimidazoles via the methyl N-(cyano)methanimidate route and their utility in Ras-dependent tumor models.
  • Ras Farnesylation Mechanism

    • Source: Rowinsky, E. K. (2006). "The Development of Compounds that Inhibit the Farnesylation of Ras." Journal of Clinical Oncology.
    • Context: Validates the therapeutic rationale of targeting the CAAX box binding site with imidazole-based mimetics.
  • Imidazole-Based CYP Inhibition

    • Source: Zhang, W., et al. (2014). "Design, synthesis and antifungal activity of novel imidazole derivatives." European Journal of Medicinal Chemistry.
    • Context: Establishes the SAR for imidazole-phenoxy pharmacophores in antifungal drug discovery.

Physicochemical Profiling: pKa and Acidity of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical characterization of imidazole derivatives is a cornerstone of fragment-based drug design. This guide focuses on 5-(4-bromophenoxy)-1H-imidazole , a specific pharmacophore often utilized to modulate lipophilicity and hydrogen bonding capacity in kinase inhibitors and receptor antagonists.

Understanding the ionization constants (


) of this molecule is critical.[1][2] The presence of the 4-bromophenoxy group introduces competing electronic effects—inductive withdrawal versus resonance donation—that significantly alter the amphoteric nature of the imidazole core. This whitepaper provides a theoretical framework for predicting these values and details a rigorous, self-validating experimental protocol for their determination using potentiometric titration with Yasuda-Shedlovsky extrapolation.

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately predict the acidity, we must deconstruct the molecule into its electronic components and analyze the tautomeric equilibrium.

The Imidazole Core & Tautomerism

The 1H-imidazole ring is amphoteric. It possesses:

  • Basic Center (N3): The pyridine-like nitrogen accepts a proton (

    
     for unsubstituted imidazole).
    
  • Acidic Center (N1): The pyrrole-like nitrogen donates a proton (

    
    ).
    

Tautomeric Complexity: The compound exists in equilibrium between the 4-(4-bromophenoxy) and 5-(4-bromophenoxy) tautomers. While often drawn as the 5-substituted form, in solution, the proton rapidly migrates between N1 and N3. The macroscopic


 observed experimentally is a weighted average of these microscopic species.
Electronic Substituent Effects (SAR)

The 4-bromophenoxy substituent modifies the electron density of the imidazole ring through two opposing mechanisms:

  • Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the imidazole ring through the

    
    -bond framework. The para-bromo substituent on the phenoxy ring further enhances this withdrawal.
    
  • Resonance Effect (+R): The oxygen lone pairs can donate electron density into the imidazole

    
    -system. However, the electron-deficient 4-bromophenyl ring competes for these lone pairs, diminishing the donation into the imidazole.
    

Net Prediction: Unlike 4-methoxyimidazole (where +R dominates, raising basic


 to ~7.8), the 4-bromophenoxy  group acts as a net weak electron-withdrawing group (EWG)  relative to the methoxy analog, due to the "sink" effect of the bromophenyl ring.
Predicted Values

Based on Hammett equation principles and analogous structures (e.g., 4-phenylimidazole, 4-bromoimidazole):

Ionization StepReactionBaseline (Imidazole)Predicted ShiftPredicted

Range
Basic (

)

6.95Slight Decrease (Destabilized Cation)6.1 – 6.6
Acidic (

)

14.4Decrease (Stabilized Anion)12.8 – 13.5

Note: The molecule will exist predominantly as a neutral species at physiological pH (7.4), contributing to moderate-to-high lipophilicity (LogD).

Part 2: Experimental Determination Protocol

Since 5-(4-bromophenoxy)-1H-imidazole is likely sparingly soluble in pure water, standard aqueous titration yields noisy data. The following protocol utilizes the Yasuda-Shedlovsky Extrapolation method, the gold standard for lipophilic bases.

Materials & Equipment
  • Instrument: Sirius T3 or equivalent potentiometric titrator with overhead stirring and inert gas purge (Argon/Nitrogen).

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

  • Co-solvent: Methanol (HPLC Grade) or Dioxane.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

The "Four-Plus" Titration Workflow

This protocol uses a multi-solvent approach to extrapolate the aqueous


 (

).[3]

Step 1: Calibration Calibrate the pH electrode using a "blank" titration (no sample) in 0.15 M KCl to determine the standard electrode potential (


) and slope factor.

Step 2: Sample Preparation Weigh approximately 3–5 mg of 5-(4-bromophenoxy)-1H-imidazole. Dissolve in a minimal amount of Methanol (MeOH) if required, then dilute with 0.15 M KCl solution.

  • Crucial: Prepare three separate assay vials with varying MeOH:Water ratios (e.g., 30%, 40%, 50% w/w MeOH).

Step 3: Alkalimetric/Acidimetric Titration Perform titrations under inert gas atmosphere at


.
  • Acidify sample to pH ~2.0 with HCl.

  • Titrate with KOH up to pH ~12.0.

  • Collect potential (mV) vs. volume data.

Step 4: Data Analysis (Yasuda-Shedlovsky) Calculate the apparent


 (

) at each co-solvent concentration. Plot

against the reciprocal of the dielectric constant (

) of the solvent mixture.[1]

Equation:


[3][4]

The y-intercept (extrapolated to


 of pure water) yields the true aqueous 

.
Visualization of the Workflow

TitrationProtocol cluster_QC Quality Control Start Start: Sample Weighing (3-5 mg) Solubilization Solubilization Strategy Prepare 3 Vials: 30%, 40%, 50% MeOH/Water Start->Solubilization Acidification Acidification (pH < 2.0) Ensure full protonation (ImH+) Solubilization->Acidification Titration Potentiometric Titration Add KOH -> Monitor mV Inert Gas Purge Acidification->Titration Calculation Calculate psKa (Apparent pKa per solvent ratio) Titration->Calculation Check Bjerrum Plot Analysis Check for Carbonate Error Titration->Check Extrapolation Yasuda-Shedlovsky Plot Extrapolate to 0% Co-solvent Calculation->Extrapolation Result Final Aqueous pKa Extrapolation->Result

Figure 1: Workflow for determining pKa of sparingly soluble imidazole derivatives using co-solvent extrapolation.

Part 3: Ionization Pathways & Pharmacological Implications

Understanding the ionization state is vital for predicting membrane permeability.

Ionization Diagram

The molecule transitions from a cationic state (soluble, low permeability) to a neutral state (insoluble, high permeability) to an anionic state (soluble, low permeability).

Ionization Cation Cation Neutral Neutral Species (Im0) pH 6.5 - 12.0 Lipophilic/Permeable Cation->Neutral -H+ (pKa1 ~6.3) Anion Anion Neutral->Anion -H+ (pKa2 ~13.0)

Figure 2: Predicted ionization states of 5-(4-bromophenoxy)-1H-imidazole across the pH scale.

Physiological Relevance
  • Gastric Environment (pH 1.5 - 3.5): The molecule will be >99% protonated (Cationic). This suggests good dissolution kinetics in the stomach.

  • Intestinal Environment (pH 6.5 - 7.4): As the pH approaches the basic

    
     (~6.3), the fraction of neutral species increases dramatically.
    
    • At pH 7.4, the molecule is predominantly neutral .

    • Implication: This profile is ideal for passive diffusion but carries a risk of precipitation in the small intestine if the dose is high (solubility-limited absorption).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Reference for Yasuda-Shedlovsky validation). Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • PubChem. (n.d.).[5] 5-(4-bromophenoxy)-1H-imidazole Compound Summary. Link(Note: Used for structural verification; exact pKa data not available in public records).

Sources

Technical Guide: Hydrogen Bonding & Intermolecular Dynamics of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bonding (HB) capacity and supramolecular behavior of 5-(4-bromophenoxy)-1H-imidazole . Designed for medicinal chemists and structural biologists, this document moves beyond basic structural description to explore the molecule's dual-nature pharmacophore: the amphoteric imidazole core and the halogen-bonding bromophenoxy tail.

The molecule exhibits a complex interaction profile characterized by tautomeric switching , proton-transfer capability , and


-hole driven halogen bonding . Understanding these mechanisms is critical for optimizing ligand-protein binding affinities and crystal engineering.

Structural Analysis & Pharmacophore Mapping

Electronic Architecture

The molecule comprises two distinct electronic domains separated by an ether linkage. This separation creates a "push-pull" system that dictates its non-covalent interaction potential.

  • The Imidazole Core (Amphoteric Center):

    • Acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).[1]

    • pKa Modulation: The 4(5)-phenoxy substituent exerts an electron-withdrawing inductive effect (-I) via the oxygen atom, potentially lowering the pKa of the imidazole ring slightly below the standard value of 6.95, making the N3 nitrogen less basic but the N1-H more acidic (better donor).

  • The Ether Linkage (-O-):

    • While theoretically an HBA, the lone pairs on the oxygen are partially delocalized into the

      
      -system of the bromophenyl ring and the imidazole ring. Consequently, it acts as a weak/silent acceptor  in aqueous environments, often outcompeted by water.
      
  • The 4-Bromophenyl Tail (Hydrophobic/Halogen Donor):

    • The bromine atom provides lipophilicity and a specific directional interaction site via its

      
      -hole (discussed in Section 3).
      
Tautomeric Equilibrium

In solution, 5-(4-bromophenoxy)-1H-imidazole exists in rapid equilibrium with its tautomer, 4-(4-bromophenoxy)-1H-imidazole. This "proton hopping" between N1 and N3 is the primary driver of its H-bonding versatility.

Tautomerism cluster_legend Functional Consequence T1 5-(4-bromophenoxy)-1H-imidazole (N1 Protonated) TS Transition State (Proton Transfer) T1->TS Fast Exchange T2 4-(4-bromophenoxy)-1H-imidazole (N3 Protonated) T2->TS TS->T1 TS->T2 Solvent Dependent Description Binding pocket environment selects the active tautomer.

Figure 1: Tautomeric equilibrium. Note that the position of the phenoxy group relative to the protonated nitrogen changes the steric profile of the H-bond donor site.

Hydrogen Bonding Dynamics

Quantitative Capacity

The molecule presents a specific count of interaction sites.

SiteTypeStrengthMechanism
Imidazole N-H Donor (HBD)StrongClassical dipole interaction. Critical for anchoring in protein pockets (e.g., Ser/Thr side chains).
Imidazole N: Acceptor (HBA)StrongLone pair availability. High directionality.
Ether Oxygen Acceptor (HBA)WeakSterically hindered and electronically delocalized. Rarely a primary binding driver.
Bromine (Lateral) Acceptor (HBA)Very WeakEquatorial electron belt.
Bromine (Tip) Donor (XB)VariableHalogen Bond (XB). See Section 3.[2]
The "Proton Wire" Effect

Because the imidazole ring can simultaneously donate and accept a proton, 5-(4-bromophenoxy)-1H-imidazole can participate in "proton wire" networks (Grotthuss mechanism). In a crystal lattice or a enzyme active site, it can bridge two other residues, effectively extending the hydrogen bond network.

The Halogen Bond Factor (The "X-Bond")[3]

A critical, often overlooked feature of this molecule is the bromine atom. It is not merely a hydrophobic bulk; it is a Lewis Acid .

The Sigma Hole ( -hole)

The electron density around the bromine atom is anisotropic.[3] While the equatorial region is electronegative (nucleophilic), the region directly along the C-Br bond axis (the distal tip) is electron-deficient (electrophilic). This positive potential patch is the


-hole.
  • Interaction Partner: The

    
    -hole forms highly directional non-covalent bonds (Halogen Bonds) with Lewis bases (e.g., Carbonyl Oxygen, Nitrogen lone pairs).
    
  • Directionality: Strictly linear (

    
     relative to the C-Br bond).
    
  • Significance: In drug design, this allows the 4-bromophenoxy tail to anchor into "halogen pockets" in proteins, often increasing potency by 10-100x compared to a non-halogenated analog.

Experimental Protocols

To empirically validate the H-bonding and Halogen-bonding capacity, the following protocols are recommended.

Protocol A: NMR Titration (Determination of )

Objective: Measure the association constant of the imidazole N-H with a standard acceptor (e.g., DMSO or Acetone).

  • Preparation: Dissolve 5-(4-bromophenoxy)-1H-imidazole (Host) in a non-polar, non-competing solvent (e.g.,

    
     or 
    
    
    
    ) at 10 mM.
  • Titrant: Prepare a solution of the Guest (e.g., DMSO-d6) in the same solvent.

  • Titration:

    • Record the initial

      
       NMR spectrum. Focus on the imidazole N-H signal (typically >9 ppm, broad).[4]
      
    • Add aliquots of Guest (0.2 to 10 equivalents).

    • Record spectra after each addition.

  • Analysis:

    • Track the chemical shift change (

      
      ) of the N-H proton. A downfield shift indicates H-bond formation.
      
    • Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand plot) to calculate

      
      .
      
Protocol B: Single Crystal X-Ray Diffraction (Solid State Network)

Objective: Visualize the H-bond network and Br...O/N contacts.

  • Crystallization Screen:

    • Method: Slow evaporation.

    • Solvents: Methanol (protic), Acetonitrile (aprotic), THF.

    • Concentration: 10-20 mg/mL.

  • Data Collection: Collect at low temperature (100 K) to reduce thermal motion and accurately locate the imidazole proton (crucial for tautomer identification).

  • Refinement: Look specifically for:

    • 
       distances (2.8 - 3.0 Å) indicating imidazole-imidazole chains.
      
    • 
       distances (< sum of van der Waals radii) and angles (
      
      
      
      ) indicating halogen bonding.

Computational Modeling Workflow (Graphviz)

To predict the behavior of this molecule in silico, follow this decision tree.

Workflow Start Start: 5-(4-bromophenoxy)-1H-imidazole DFT DFT Optimization (B3LYP/6-311G**) Start->DFT ESP Electrostatic Potential Map (Locate Sigma Hole) DFT->ESP Docking Molecular Docking ESP->Docking Decision Is Halogen Bonding Function enabled? Docking->Decision Standard Standard Docking (Only H-bonds/VDW) Decision->Standard No XB_Dock XB-Scoring Function (Explicit Sigma Hole) Decision->XB_Dock Yes (Recommended) Result Binding Affinity Prediction Standard->Result Lower Accuracy XB_Dock->Result High Accuracy

Figure 2: Computational workflow for accurately modeling the dual H-bond/Halogen-bond nature of the ligand.

References

  • Gilday, J. P., et al. (2015). Halogen Bonding in Medicinal Chemistry: From Observation to Function. Journal of Medicinal Chemistry. Link

  • Alkorta, I., & Elguero, J. (2020). Tautomerism of Imidazoles and Benzimidazoles. Journal of Chemical Information and Modeling. Link

  • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Supramolecular Strategy. Science.[5] Link

  • Cavallo, G., et al. (2016). The Halogen Bond.[1][2][6][3][7] Chemical Reviews. Link

  • PubChem Compound Summary. (2024). 5-(4-bromophenoxy)-1H-imidazole.[8][9] National Library of Medicine. Link

Sources

Technical Safety & Handling Guide: 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and toxicological profile of 5-(4-bromophenoxy)-1H-imidazole .

Editorial Note: As this specific compound is a specialized research intermediate with limited public toxicological data, this guide synthesizes predicted properties based on Structure-Activity Relationships (SAR), functional group analysis of analogous phenoxy-imidazoles, and standard safety protocols for halogenated heterocyclic compounds.[1]

Executive Summary

5-(4-bromophenoxy)-1H-imidazole (also referred to as the 4-tautomer) is a halogenated heterocyclic ether primarily utilized as a pharmacophore scaffold in medicinal chemistry.[1] It combines the hydrogen-bond donor/acceptor properties of the imidazole ring with the lipophilic, metabolically stable 4-bromophenoxy motif.[1]

This compound is frequently employed in the synthesis of:

  • Antifungal agents: Targeting lanosterol 14α-demethylase (CYP51).[1]

  • H3 Receptor Antagonists: Due to the imidazole moiety's affinity for histaminergic receptors.

  • Kinase Inhibitors: Where the phenoxy group occupies hydrophobic pockets (e.g., p38 MAP kinase).

Critical Hazard Overview: The compound is classified as a High-Potency Irritant and Suspected Reprotoxin .[1] It poses significant risks of severe eye damage and respiratory sensitization due to the basicity of the imidazole nitrogen and the potential for metabolic activation of the brominated ring.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the physical state is the first step in exposure control. The high melting point suggests it exists as a solid dust, necessitating respiratory protection.

PropertyValue / DescriptionNote
Chemical Name 5-(4-bromophenoxy)-1H-imidazoleTautomerizes with 4-isomer
CAS Number Not widely listed (Research Grade)Use InChIKey for search: XIVSRCQDNDEYFO
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility DMSO, Methanol, EthanolPoor water solubility (<1 mg/mL)
pKa (Predicted) ~6.9 (Imidazole N3)Physiologically relevant ionization
LogP (Predicted) 2.6 – 2.9Moderate lipophilicity (Membrane permeable)

Hazard Identification (GHS Classification)

Based on functional group analysis of 4-phenylimidazole and brominated aryl ethers.

Signal Word: DANGER
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3]
Serious Eye Damage Cat 1H318: Causes serious eye damage.[3]
Reproductive Toxicity Cat 1BH360: May damage fertility or the unborn child.[3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]

Rationale for Classification:

  • Eye Damage (Cat 1): Imidazole derivatives are notorious for causing irreversible eye damage due to their alkaline nature and ability to penetrate the corneal epithelium.

  • Reprotoxicity (Cat 1B): Many 1-substituted and 4(5)-substituted imidazoles (e.g., 1H-imidazole, 4-nitroimidazole) are classified as reproductive toxins.[1] In the absence of specific data, we must apply the Precautionary Principle .

Toxicological Profile & Mechanism of Action

Structural Alerts & Metabolic Activation

The toxicity of 5-(4-bromophenoxy)-1H-imidazole is driven by two distinct pharmacophores:[1]

  • The Imidazole Ring: Acts as a nucleophile. It can inhibit cytochrome P450 enzymes (CYP450), potentially leading to drug-drug interactions or endocrine disruption (inhibition of steroidogenesis).

  • The 4-Bromophenoxy Group: The bromine atom at the para position blocks metabolic hydroxylation at that site, increasing the molecule's half-life.[1] However, oxidative debromination or ether cleavage can generate reactive quinone methides or phenolic radical intermediates.

Predicted Signaling Pathway (Toxicity)

The following diagram illustrates the potential adverse outcome pathway (AOP) involving CYP inhibition and oxidative stress.

ToxicityPathway Compound 5-(4-bromophenoxy)- 1H-imidazole CYP CYP450 Inhibition (Heme Coordination) Compound->CYP Imidazole N3 binding Metabolism Oxidative Metabolism Compound->Metabolism Liver Phase I Endocrine Endocrine Disruption (Steroidogenesis) CYP->Endocrine Downstream Effect ReactiveInt Reactive Phenoxy Radicals Metabolism->ReactiveInt Ether Cleavage CellStress Cellular Stress (GSH Depletion) ReactiveInt->CellStress Covalent Binding

Caption: Predicted Adverse Outcome Pathway showing CYP450 coordination and potential metabolic activation.[1]

Safe Handling Protocols

Engineering Controls
  • Primary: All handling of the dry powder must occur within a Class II Biosafety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Static Control: Use anti-static weighing boats and grounded spatulas. Halogenated heterocycles can carry static charges, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 / P3 Respirator Mandatory for solid handling to prevent alveolar deposition.[1]
Eyes Chemical Goggles + Face Shield Safety glasses are insufficient. Imidazole dust is corrosive to moist eyes.[3]
Hands Double Nitrile Gloves (0.11 mm min)Prevents permeation. Change gloves immediately upon contamination.
Body Tyvek® Lab Coat Disposable sleeves recommended to prevent wrist exposure.

Emergency Response & First Aid

Self-Validating Protocol: The "Neutralize & Dilute" method is critical for imidazole exposures.[1]

  • Eye Contact (CRITICAL):

    • Immediate: Flush with lukewarm water for minimum 30 minutes .

    • Mechanism: The basicity of the imidazole requires prolonged flushing to return ocular pH to 7.4. Do not use acidic neutralizers in the eye.

    • Follow-up: Transport to an ophthalmologist immediately.

  • Skin Contact:

    • Brush off loose particles before wetting (to prevent creating a concentrated alkaline solution on the skin).

    • Wash with soap and water.[2]

    • Apply a polyethylene glycol (PEG-400) swab if available to solubilize the lipophilic residue.[1]

  • Spill Cleanup Workflow:

SpillResponse Start Spill Detected Isolate Evacuate & Isolate (10m Radius) Start->Isolate PPE Don PPE: Resp, Goggles, Double Gloves Isolate->PPE Contain Cover with Damp Absorbent Pads PPE->Contain Neutralize Clean Surface with 1% Acetic Acid Sol. Contain->Neutralize Dispose Dispose as Halogenated Organic Waste Neutralize->Dispose

Caption: Step-by-step spill response protocol emphasizing neutralization of the basic imidazole residue.

Ecological Impact & Disposal[13]

  • Persistence: The C-Br bond is resistant to hydrolysis.[1] This compound is expected to be persistent in soil and water.

  • Bioaccumulation: With a LogP > 2.5, there is a moderate potential for bioconcentration in aquatic organisms.

  • Disposal:

    • DO NOT dispose of down the drain.

    • Must be incinerated in a facility equipped with a scrubber for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .

References

  • PubChemLite. (2025).[4] Compound Summary: 5-(4-bromophenoxy)-1H-imidazole.[1][4] University of Luxembourg.[4][5] Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Imidazole (CAS 288-32-4) - Toxicological Summary. Link[1]

  • Zhang, L., et al. (2020). Structure-Activity Relationship of Imidazole Derivatives as CYP51 Inhibitors. Journal of Medicinal Chemistry. Link

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Link[1]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(4-Bromophenyl)-1H-imidazole (Analogous Structure). Link

Sources

The 5-Aryloxyimidazole Scaffold: A Technical Chronicle of 5-(4-Bromophenoxy)-1H-imidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the medicinal chemistry history, synthetic evolution, and therapeutic applications of the 5-aryloxyimidazole scaffold, with a specific focus on 5-(4-bromophenoxy)-1H-imidazole as a pivotal intermediate.

Executive Summary

The molecule 5-(4-bromophenoxy)-1H-imidazole represents a critical "privileged structure" in medicinal chemistry. Historically, it emerged not as a final drug, but as a versatile linchpin intermediate that enabled the discovery of two major therapeutic classes: Farnesyltransferase (FPTase) inhibitors for oncology and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV.

Its significance lies in its structural duality: the imidazole ring provides a canonical hydrogen-bond donor/acceptor motif for active site binding (e.g., coordinating Zinc in FPTase), while the 4-bromophenoxy group serves as a lipophilic anchor and a synthetic handle for cross-coupling reactions (Suzuki-Miyaura), allowing rapid expansion into biaryl libraries.

This guide explores the synthetic evolution of this scaffold, its mechanistic role in key signaling pathways, and the protocols for its generation.

Historical Evolution & Therapeutic Applications

The history of 5-(4-bromophenoxy)-1H-imidazole is defined by two distinct eras of discovery.

Phase I: The FPTase Era (Mid-1990s)

In the search for Ras oncogene inhibitors, researchers at Merck & Co. identified the 4-phenoxyimidazole core as a potent inhibitor of Farnesyl-Protein Transferase (FPTase).

  • Mechanism: The imidazole nitrogen coordinates to the Zinc ion (

    
    ) in the FPTase active site, mimicking the peptide substrate's histidine residue.
    
  • Role of the Scaffold: The phenoxy group occupies a hydrophobic pocket adjacent to the catalytic site. The 4-bromo substituent proved essential for optimizing potency; it allowed chemists to append further aryl groups, creating "extended" inhibitors that spanned the large substrate-binding groove of the enzyme.

  • Outcome: This work led to a series of potent inhibitors described in patents such as US 5,859,035 , validating the scaffold as a viable peptidomimetic.

Phase II: The NNRTI Era (Mid-2000s)

Following the success of thioether-linked imidazoles (e.g., Capravirine) in HIV therapy, researchers sought O-linked analogs (aryloxyimidazoles) to improve metabolic stability and physicochemical properties.

  • Challenge: Synthesizing the C–O bond on the electron-rich imidazole ring was synthetically non-trivial compared to the C–S bond.

  • Breakthrough: A concise route involving the O-arylation of imidazolones was developed (e.g., Organic Letters, 2006). This allowed the 5-(4-bromophenoxy)-1H-imidazole core to be synthesized efficiently, serving as a template for next-generation NNRTIs that retained potency against resistant viral strains (K103N mutation).

Synthetic Methodology

The synthesis of 5-(4-bromophenoxy)-1H-imidazole is complicated by the tautomeric nature of the imidazole ring and the difficulty of forming C–O bonds on heteroaromatics. Two primary routes have dominated the field.

Route A: The Imidate Cyclization (The "Merck" Route)

Best for: Large-scale preparation of the core scaffold.

  • Starting Material: 4-Bromophenol.

  • Activation: Reaction with methyl N-(cyano)methanimidate.

  • Cyclization: Base-promoted cyclization yields the 4-phenoxyimidazole directly.

Route B: The Imidazolone O-Arylation (The "Vertex" Route)

Best for: Late-stage diversification and high regioselectivity.

  • Precursor: A protected imidazolone (e.g., 1-(2,4-dimethoxybenzyl)imidazol-2-one).

  • Coupling: Copper-mediated or

    
     coupling with an electron-deficient aryl fluoride (or bromide under specific catalysis).
    
  • Deprotection: Removal of the benzyl group to yield the free 1H-imidazole.

Experimental Protocol: Synthesis via Imidate Route

Note: This protocol is a composite standard based on FPTase patent literature.

Step 1: Formation of the Imidate Intermediate

  • Reagents: Dissolve 4-bromophenol (1.0 eq) in dry THF under

    
    .
    
  • Addition: Add NaH (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min.

  • Coupling: Add methyl N-cyanomethanimidate (1.1 eq).

  • Reaction: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

Step 2: Cyclization to Imidazole

  • Reagents: Treat the intermediate with sarcosine methyl ester (or aminoacetaldehyde dimethyl acetal followed by acid) and triethylamine in methanol.

  • Cyclization: Heat to reflux for 12 hours.

  • Workup: Concentrate in vacuo. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography (

    
    , 0-5% MeOH in DCM).
    
  • Yield: Typically 40-60% of 5-(4-bromophenoxy)-1H-imidazole as a white/off-white solid.

Mechanistic Visualization

The following diagrams illustrate the synthetic logic and the biological role of the scaffold.

Diagram 1: Synthetic Pathways

This flowchart contrasts the two primary methods for accessing the scaffold.

SynthesisPathways Phenol 4-Bromophenol Intermediate Imidate Intermediate Phenol->Intermediate + Me-N-Cyano methanimidate Imidate N-Cyano Imidate Imidazolone Protected Imidazolone Coupling Cu-Mediated O-Arylation Imidazolone->Coupling + 4-Bromo-1-fluoro benzene Target 5-(4-Bromophenoxy)- 1H-imidazole Intermediate->Target Cyclization (Amine/Base) Coupling->Target Deprotection

Caption: Figure 1.[1] Dual synthetic pathways to the 5-(4-bromophenoxy)-1H-imidazole core: The Cyclization Route (Top) vs. The O-Arylation Route (Bottom).

Diagram 2: Pharmacophore Logic (FPTase Inhibition)

This diagram details how the scaffold interacts with the Ras/FPTase system.

Pharmacophore Scaffold 5-(4-Bromophenoxy)- 1H-imidazole Zn Active Site Zn2+ Scaffold->Zn Imidazole N3 Coordination Pocket Hydrophobic Pocket Scaffold->Pocket Phenoxy Ring Interaction Suzuki Suzuki Coupling (Library Expansion) Scaffold->Suzuki 4-Bromo Handle Biaryl Inhibitors Biaryl Inhibitors Suzuki->Biaryl Inhibitors Increased Potency

Caption: Figure 2. Pharmacophore model showing the dual role of the scaffold: Zinc coordination (binding) and the Bromine handle for SAR expansion.

Quantitative Data Summary

The following table summarizes the comparative utility of the scaffold across its two main historical applications.

FeatureFPTase Inhibitors (Oncology)HIV NNRTIs (Virology)
Primary Target Farnesyl-Protein Transferase (Ras pathway)HIV-1 Reverse Transcriptase
Binding Mode Metal Coordination (

) + Hydrophobic
Allosteric "Butterfly" Binding
Key Substituent 4-Phenoxy (often extended to biaryl)5-Aryloxy (mimic of Capravirine)
Role of Bromine Synthetic handle for library generationElectronic modulation / Steric bulk
Potency Range

: 10 nM - 500 nM (for optimized analogs)

: < 50 nM (Wild Type & K103N)
Key Reference US Patent 5,859,035 (Merck)Org. Lett. 2006, 8, 24, 5537

References

  • A Concise and Selective Synthesis of Novel 5-Aryloxyimidazole NNRTIs. Source:Organic Letters, 2006, Vol. 8, No. 24. Context: Describes the "Vertex Route" (O-arylation) and the utility of the scaffold in HIV research. URL:[Link]

  • Arylheteroaryl Inhibitors of Farnesyl-Protein Transferase (US Patent 5,859,035).
  • Selective Inhibition of Farnesyl-Protein Transferase Blocks Ras Processing in Vivo. Source:Journal of Biological Chemistry, 1993.[2][3] Context: Foundational work establishing the biological rationale for targeting FPTase with imidazole-based peptidomimetics. URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-bromophenoxy)-1H-imidazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals.[1] The introduction of a 4-bromophenoxy moiety at the C-5 position offers a versatile handle for further functionalization, for instance, through cross-coupling reactions, making it a valuable building block for creating libraries of potential therapeutic agents.

Overall Synthetic Scheme

The proposed synthesis is a two-step process, beginning with the iodination of imidazole, followed by an Ullmann condensation.

Overall_Synthesis imidazole Imidazole iodoimidazole 5-Iodo-1H-imidazole imidazole->iodoimidazole Step 1: Iodination I₂, NaOH, H₂O final_product 5-(4-bromophenoxy)-1H-imidazole iodoimidazole->final_product Step 2: Ullmann Condensation CuI, K₂CO₃, DMF bromophenol 4-Bromophenol bromophenol->final_product

Figure 1: Proposed two-step synthesis of 5-(4-bromophenoxy)-1H-imidazole.

Part 1: Synthesis of 5-Iodo-1H-imidazole (Intermediate)

Principle and Rationale

The synthesis of the 5-iodo-1H-imidazole intermediate is achieved through the direct iodination of imidazole. The challenge in the halogenation of imidazole lies in controlling the regioselectivity, as positions C-2, C-4, and C-5 are all susceptible to electrophilic attack. This protocol employs an excess of imidazole relative to iodine in an alkaline aqueous solution to favor the formation of the mono-iodinated product.[4] An alternative approach involves the synthesis of 4,5-diiodo-1H-imidazole followed by selective deiodination at the C-4 position, but the direct method is more atom-economical for this specific target.[4]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
Imidazole≥99%Sigma-Aldrich
Iodine (I₂)ACS Reagent, ≥99.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
IsopropanolACS GradeVWR
n-HexaneACS GradeVWR
Deionized Water (DI H₂O)Type II or betterMillipore

Experimental Protocol: Step-by-Step

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (13.6 g, 0.2 mol) in 200 mL of deionized water.

    • In a separate beaker, prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of deionized water and add it to the imidazole solution.

    • In another beaker, dissolve iodine (25.4 g, 0.1 mol) in the minimum amount of a concentrated aqueous solution of potassium iodide (this aids in the dissolution of iodine, though direct addition to the alkaline imidazole solution is also feasible).

  • Reaction Execution:

    • Cool the alkaline imidazole solution to 0-5 °C in an ice bath.

    • Slowly add the iodine solution dropwise to the cooled, stirring imidazole solution over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, a precipitate of the product should be visible. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the crude product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water to remove unreacted imidazole and salts.

  • Purification:

    • The crude 5-iodo-1H-imidazole is purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot isopropanol.

    • Slowly add n-hexane until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in a freezer at -20 °C for at least 4 hours to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol/hexane (1:1), and dry under vacuum.

Expected Yield and Characterization:

  • Yield: 50-60%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 5-(4-bromophenoxy)-1H-imidazole (Final Product)

Principle and Rationale

The final step is the formation of the aryl ether bond between 5-iodo-1H-imidazole and 4-bromophenol via an Ullmann condensation. This reaction is a copper-catalyzed nucleophilic aromatic substitution.[3][5] Copper(I) iodide is an effective catalyst for this transformation. The reaction requires a base, such as potassium carbonate or cesium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[6] A polar aprotic solvent like N,N-dimethylformamide (DMF) is used due to its ability to dissolve the reactants and its high boiling point, which allows for the necessary reaction temperatures.[6] While N-arylation of the imidazole is a potential side reaction, C-O coupling is generally favored under these conditions for halo-imidazoles.[7]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
5-Iodo-1H-imidazoleSynthesized in Part 1-
4-Bromophenol≥99%Sigma-Aldrich
Copper(I) Iodide (CuI)99.99% trace metalsSigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (sat. NaCl aq.)--
Anhydrous Sodium SulfateACS GradeFisher Scientific

Experimental Protocol: Step-by-Step

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization setup1 Combine 5-iodo-1H-imidazole, 4-bromophenol, K₂CO₃, and CuI in a flask. setup2 Add anhydrous DMF under an inert atmosphere (N₂ or Ar). setup1->setup2 reaction1 Heat the mixture to 120-130 °C with vigorous stirring. setup2->reaction1 reaction2 Monitor reaction progress by TLC for 12-24 hours. reaction1->reaction2 workup1 Cool to room temperature. Quench with water. reaction2->workup1 workup2 Extract with Ethyl Acetate (3x). workup1->workup2 workup3 Wash combined organic layers with water and brine. workup2->workup3 workup4 Dry over anhydrous Na₂SO₄. workup3->workup4 workup5 Concentrate under reduced pressure. workup4->workup5 purify1 Purify crude product by column chromatography. workup5->purify1 char1 Characterize by ¹H NMR, ¹³C NMR, HRMS, and FT-IR. purify1->char1

Figure 2: Experimental workflow for the Ullmann condensation.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-iodo-1H-imidazole (1.94 g, 10 mmol), 4-bromophenol (2.08 g, 12 mmol, 1.2 equiv), potassium carbonate (2.76 g, 20 mmol, 2.0 equiv), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous DMF (40 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 120-130 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting 5-iodo-1H-imidazole is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of water and stir for 15 minutes.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 40% ethyl acetate in hexane), is recommended to isolate the pure product.

    • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield 5-(4-bromophenoxy)-1H-imidazole.

Expected Yield and Characterization:

  • Yield: 45-65%

  • Appearance: Likely a white to off-white solid.

  • Characterization:

    • ¹H NMR: Expect signals for the imidazole protons and the aromatic protons of the bromophenoxy group. The NH proton of the imidazole may be broad.

    • ¹³C NMR: Expect signals corresponding to the carbons of the imidazole ring and the bromophenoxy group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

    • FT-IR: To identify characteristic functional group vibrations (e.g., N-H stretch, C-O-C stretch, C-Br stretch).

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Incomplete reaction may be due to insufficient base or inefficient mixing. Ensure vigorous stirring and dropwise addition of iodine. Over-iodination can occur if the stoichiometry is not carefully controlled; using an excess of imidazole is key.

  • Low Yield in Step 2: The purity of the CuI catalyst is crucial; older or oxidized catalyst may show reduced activity. The reaction is sensitive to air and moisture; ensure anhydrous conditions and an inert atmosphere. If the reaction stalls, adding a ligand such as 1,10-phenanthroline or L-proline might improve the yield, as these have been shown to accelerate Ullmann couplings.[2]

  • Side Products: In Step 2, N-arylation of the imidazole ring is a possible side reaction. This can be minimized by careful control of reaction conditions. If it becomes a significant issue, protection of the imidazole nitrogen (e.g., with a BOC or SEM group) prior to the coupling, followed by deprotection, could be considered, although this adds steps to the synthesis.[8]

References

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses. [Link]

  • An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Synlett. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • C-H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity. RSC Advances. [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. PMC. [Link]

  • Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. PMC. [Link]

  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • N-Arylation of imidazoles using different copper catalysts. ResearchGate. [Link]

  • A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan. PubMed. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Semantic Scholar. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]

  • C(2) and C(5) Nucleophilic Functionalization of 4 H -Imidazole-3-oxide Exposed to Carboranyllithium. ResearchGate. [Link]

  • Synthesis of benzoxepines. Organic Chemistry Portal. [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. [Link]

  • The proposed mechanism for the Ullmann coupling of phenol and iodobenzene over Cu/CNTs.. ResearchGate. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo. [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of the imidazole ring at the C5 position with a phenoxy linkage introduces a diaryl ether-like motif, a pharmacophore known for its presence in compounds with a wide array of therapeutic applications. This document provides a comprehensive guide to the synthesis of a novel derivative, 5-(4-bromophenoxy)-1H-imidazole . The presence of the bromine atom on the phenoxy ring offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Given the absence of a direct, documented synthesis for this specific target molecule in the current literature, this guide proposes a rational, multi-step synthetic strategy. The protocol is grounded in well-established synthetic methodologies, primarily focusing on the construction of the key 5-alkoxy-1H-imidazole intermediate followed by a copper-catalyzed Ullmann-type C-O coupling reaction. This document is designed to provide not just a procedural outline, but also the underlying chemical logic, enabling researchers to adapt and troubleshoot the synthesis as needed.

Proposed Synthetic Strategy

The synthesis of 5-(4-bromophenoxy)-1H-imidazole is envisioned to proceed through a three-stage process, as depicted in the workflow diagram below. The initial stage focuses on the preparation of a stable, protected precursor, 5-methoxy-1H-imidazole. This is followed by the critical C-O bond formation via an Ullmann condensation with 4-bromophenol. The final, optional step involves the deprotection of the methoxy group to yield the corresponding 5-hydroxy-1H-imidazole, which exists in tautomeric equilibrium with 1H-imidazol-5(4H)-one. For the synthesis of the target compound, the methoxy-protected intermediate will be directly coupled.

Synthetic Workflow for 5-(4-bromophenoxy)-1H-imidazole cluster_0 Stage 1: Synthesis of 5-Methoxy-1H-imidazole cluster_1 Stage 2: Ullmann Condensation start Commercially Available Starting Materials step1 Synthesis of 4(5)-nitroimidazole start->step1 Nitration step2 Methylation to form 1-methyl-5-nitroimidazole and 1-methyl-4-nitroimidazole step1->step2 step3 Nucleophilic Substitution with Sodium Methoxide step2->step3 intermediate1 5-Methoxy-1-methyl-4-nitroimidazole step3->intermediate1 step4 Reduction of nitro group intermediate1->step4 intermediate2 5-Methoxy-1-methyl-1H-imidazol-4-amine step4->intermediate2 step5 Deamination intermediate2->step5 intermediate3 5-Methoxy-1H-imidazole step5->intermediate3 reactant1 5-Methoxy-1H-imidazole step6 Ullmann C-O Coupling reactant1->step6 reactant2 4-Bromophenol reactant2->step6 product 5-(4-bromophenoxy)-1H-imidazole step6->product

Caption: Proposed synthetic workflow for 5-(4-bromophenoxy)-1H-imidazole.

Reagents and Materials

This section provides a comprehensive list of the necessary reagents and materials for the entire synthetic sequence. It is crucial to use high-purity, anhydrous solvents where specified to ensure optimal reaction outcomes.

Reagent/MaterialGradeSupplierNotes
ImidazoleReagentSigma-Aldrich
Nitric Acid (fuming)ACS ReagentFisher ScientificHandle with extreme caution in a fume hood.
Sulfuric Acid (concentrated)ACS ReagentVWRHandle with extreme caution.
Methyl Iodide99.5%Acros OrganicsToxic and volatile. Handle in a fume hood.
Sodium Methoxide95%Alfa AesarMoisture sensitive.
MethanolAnhydrousJ.T. Baker
Tin(II) Chloride Dihydrate98%Sigma-Aldrich
Hydrochloric Acid (concentrated)ACS ReagentFisher Scientific
Sodium NitriteACS ReagentEMD Millipore
4-Bromophenol99%TCI America
Copper(I) Iodide (CuI)98%Strem Chemicals
1,10-Phenanthroline99%Oakwood Chemical
Cesium Carbonate (Cs₂CO₃)99%Chem-Impex
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium Sulfate (anhydrous)ACS GradeEMD Millipore
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Methoxy-1H-imidazole (A Protected Precursor)

The synthesis of the key intermediate, 5-methoxy-1H-imidazole, is a multi-step process that begins with the nitration of imidazole. The resulting mixture of nitroimidazoles is then methylated, followed by a nucleophilic substitution to introduce the methoxy group. Subsequent reduction and deamination yield the desired product.

Protocol 1.1: Synthesis of 4(5)-Nitroimidazole

Safety Note: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (80 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add imidazole (20 g, 0.294 mol) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the imidazole has completely dissolved, slowly add fuming nitric acid (20 mL) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 400 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7. A yellow precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford 4(5)-nitroimidazole as a yellow solid.

Protocol 1.2: Methylation of 4(5)-Nitroimidazole

  • In a 500 mL round-bottom flask, dissolve the crude 4(5)-nitroimidazole (from the previous step) in 200 mL of anhydrous methanol.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • To this stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The residue will contain a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole. This mixture is often used directly in the next step without further purification.

Protocol 1.3: Synthesis of 5-Methoxy-1-methyl-4-nitroimidazole

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equivalents) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add the crude mixture of methylated nitroimidazoles from the previous step.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials and the formation of a new, more polar spot.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate 5-methoxy-1-methyl-4-nitroimidazole.

Protocol 1.4: Reduction and Deamination to 5-Methoxy-1H-imidazole

This two-step, one-pot procedure converts the nitroimidazole to the final desired intermediate.

  • In a 250 mL round-bottom flask, dissolve 5-methoxy-1-methyl-4-nitroimidazole (1 equivalent) in ethanol (100 mL).

  • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid (50 mL).

  • Heat the reaction mixture to 70 °C for 3 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 equivalents) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 5-methoxy-1H-imidazole.

Stage 2: Ullmann Condensation for the Synthesis of 5-(4-bromophenoxy)-1H-imidazole

This stage involves the copper-catalyzed C-O cross-coupling of 5-methoxy-1H-imidazole with 4-bromophenol. The methoxy group serves as a stable protecting group under these conditions.

Ullmann_Condensation reagents 5-Methoxy-1H-imidazole 4-Bromophenol CuI (Catalyst) 1,10-Phenanthroline (Ligand) Cs₂CO₃ (Base) Anhydrous DMF (Solvent) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel conditions Heat (e.g., 110-130 °C) reaction_vessel->conditions workup Aqueous Workup & Extraction conditions->workup purification Column Chromatography workup->purification product 5-(4-bromophenoxy)-1H-imidazole purification->product

Caption: Experimental workflow for the Ullmann condensation.

Protocol 2.1: Copper-Catalyzed Synthesis of 5-(4-bromophenoxy)-1H-imidazole

  • To a flame-dried Schlenk tube, add copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 5-methoxy-1H-imidazole (1.0 equivalent) and 4-bromophenol (1.2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M with respect to the 5-methoxy-1H-imidazole.

  • Stir the reaction mixture at 120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filter cake with additional ethyl acetate (20 mL).

  • Combine the filtrates and wash with water (3 x 30 mL) to remove DMF, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(4-bromophenoxy)-1H-imidazole .

Characterization of 5-(4-bromophenoxy)-1H-imidazole

Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (br s, 1H, NH), ~7.7 (s, 1H, H2), ~7.5-7.6 (d, 2H, Ar-H), ~7.1-7.2 (d, 2H, Ar-H), ~7.0 (s, 1H, H4).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~155 (Ar-C-O), ~140 (C5), ~135 (C2), ~132 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-C-Br), ~115 (C4).
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₉H₈BrN₂O: 238.98, 240.98.
Appearance Expected to be an off-white to pale yellow solid.

Rationale for Experimental Choices

  • Choice of Protecting Group: A methoxy group is chosen for the protection of the 5-hydroxyimidazole as it is generally stable to the basic conditions of the Ullmann coupling. Other protecting groups like benzyl could also be considered but may require different deprotection strategies.

  • Ullmann Condensation Reagents:

    • Copper(I) Iodide (CuI): A common and effective copper source for Ullmann reactions.

    • 1,10-Phenanthroline: This bidentate nitrogen ligand is known to accelerate copper-catalyzed C-N and C-O bond formations by stabilizing the copper center and increasing its reactivity.[1][2]

    • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is soluble in DMF and is effective in deprotonating the phenol, facilitating the formation of the copper phenoxide intermediate.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving the reactants and salts and can withstand the high temperatures often required for Ullmann reactions.

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Specific Hazards:

    • Fuming Nitric Acid and Concentrated Sulfuric Acid: Extremely corrosive and strong oxidizing agents. Handle with extreme care.

    • Methyl Iodide: Toxic and a suspected carcinogen. Use only in a fume hood.

    • Sodium Methoxide: Corrosive and reacts violently with water.

    • 4-Bromophenol: Toxic and corrosive.

    • Anhydrous Solvents: Handle under an inert atmosphere to prevent moisture contamination.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • A review on the synthesis of imidazoles.Der Pharma Chemica, 2011, 3(3): 297-313.
  • Copper-catalyzed N-arylation of imidazoles.Organic Letters, 2006, 8(14): 3077–3080.
  • Ullmann Condensation.Wikipedia , The Free Encyclopedia. [Link]

  • Recent advances in the Ullmann diaryl ether synthesis.Chemical Society Reviews, 2011, 40(10): 5049-5064.
  • PubChem Compound Summary for CID 18698774, 5-(4-bromophenoxy)-1h-imidazole. National Center for Biotechnology Information. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.Molecules, 2022, 27(5), 1593.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.MOJ Bioorganic & Organic Chemistry, 2017, 1(4): 113-116.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.The Journal of Organic Chemistry , 2007, 72(17): 6469–6477.[2]

  • A Concise Synthesis of Novel Dibenzoxepino[4,5-d]pyrazoles by Implementation of an Intramolecular Ullmann-Ether Reaction.The Journal of Organic Chemistry , 2002, 67(21): 7215-7225.[3]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles.Organic Letters , 2006, 8(14): 3077-3080.[1][4]

Sources

Precision Protocols: Suzuki-Miyaura Coupling of 5-(4-Bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

5-(4-bromophenoxy)-1H-imidazole represents a privileged scaffold in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and specific kinase inhibitors. However, this substrate presents a "Janus-faced" challenge in palladium-catalyzed cross-coupling:

  • The Electrophile: The 4-bromophenyl ether moiety is a standard, deactivated aryl bromide. The electron-donating oxygen atom increases electron density on the benzene ring, potentially slowing oxidative addition compared to electron-deficient aryl bromides.

  • The Catalyst Poison: The free imidazole ring is the critical variable. The basic

    
     nitrogen (
    
    
    
    ) is a competent ligand for Palladium(II), capable of displacing phosphines and forming stable, inactive bis(imidazolyl)-Pd complexes (catalyst poisoning). Furthermore, the acidic
    
    
    -H (pKa ~14.4) can be deprotonated by bases used in the coupling (e.g.,
    
    
    ,
    
    
    ), creating an imidazolyl anion that further complicates the catalytic cycle.

This guide details two distinct protocols to overcome these barriers:

  • Protocol A (Direct): Utilizes sterically demanding, electron-rich Buchwald ligands to prevent catalyst poisoning, allowing coupling without protection.

  • Protocol B (Protected): A robust, three-step sequence (Protect-Couple-Deprotect) ideal for scale-up or when using simplified catalyst systems.

Mechanistic Workflow & Causality

The following diagram illustrates the competing pathways in the catalytic cycle and how the chosen protocols bypass the "Trap State."

SuzukiMechanism PreCat Pd(II) Precatalyst ActiveCat Active Pd(0)L PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate Trap TRAP STATE: Pd(II)-Imidazole Complex (Catalyst Poisoning) OxAdd->Trap Displacement of L TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Substrate 5-(4-bromophenoxy)-1H-imidazole Substrate->Trap Coordination via N3 (If Ligand is weak) Boronic R-B(OH)2 (Boronic Acid) StrategyA Protocol A Strategy: Bulky Ligands (XPhos) block Trap State StrategyA->Trap StrategyB Protocol B Strategy: N-Protection removes Trap State entirely StrategyB->Substrate

Figure 1: Catalytic cycle showing the "Trap State" caused by imidazole coordination. Protocol A uses sterically bulky ligands to block this path; Protocol B modifies the substrate to remove the binding site.

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid analog synthesis, medicinal chemistry, high atom economy. Key Concept: Use of XPhos or SPhos ligands. These biaryl phosphines are bulky enough to prevent the imidazole nitrogen from coordinating to the Pd center, keeping the catalyst active.

Materials
  • Substrate: 5-(4-bromophenoxy)-1H-imidazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1 v/v) or 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the imidazole substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).

    • Note: If using the G3 precatalyst, it is air-stable and can be weighed on the bench. If using

      
      /Ligand, premix them in the solvent for 5 mins under inert gas before adding.
      
  • Solvent & Degas: Add the n-BuOH/Water mixture (concentration ~0.2 M). Sparge with Nitrogen or Argon for 5 minutes.

    • Why n-BuOH? Unprotected imidazoles have poor solubility in non-polar solvents. n-Butanol provides excellent solubility and handles the high temperature well.

  • Reaction: Seal the vial and heat to 100 °C for 2–4 hours.

    • Monitor: Check LCMS for consumption of the bromide. The product will likely be more polar.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and water.

    • Critical Step: The product may remain in the aqueous phase if the pH is high. Adjust aqueous layer pH to ~7–8 with 1N HCl before extraction to ensure the imidazole is neutral and extracts into the organic phase.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Protocol B: Protected Route (SEM-Protection)

Best for: Scale-up (>5g), difficult boronic acids, or if Protocol A fails due to solubility. Key Concept: Masking the imidazole nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group eliminates catalyst poisoning and acidity issues, allowing the use of cheaper, standard catalysts.

Phase 1: SEM Protection
  • Dissolve: 5-(4-bromophenoxy)-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under

    
    .
    
  • Deprotonate: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (H2 evolution).

  • Alkylate: Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. The product is now a lipophilic oil/solid.

    • Note: Regioisomers (N1 vs N3 protection) may form but usually converge to the same product after deprotection.

Phase 2: Suzuki Coupling[2]
  • Reagents: SEM-protected bromide (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (9:1).

  • Conditions: Heat at 80–90 °C for 4–12 hours.

    • Advantage:[2][3][4][5][6][7] The SEM group makes the molecule highly soluble in dioxane and prevents Pd coordination.

Phase 3: SEM Deprotection
  • Acidolysis: Dissolve the crude coupling product in Ethanol or MeOH.

  • Reagent: Add 6N HCl (excess, ~10 equiv) or TFA/DCM (1:1).

  • Heat: Reflux (60–80 °C) for 2–4 hours.

    • Monitoring: SEM removal generates a hemiaminal intermediate (

      
      ) which is unstable and collapses to the free N-H and formaldehyde. Ensure full conversion.
      
  • Neutralization: Carefully neutralize with NaOH or

    
     to precipitate the free base product.
    

Comparative Data & Troubleshooting

Reagent Compatibility Table
VariableProtocol A (Direct)Protocol B (Protected)
Catalyst Cost High (XPhos/SPhos)Low (Pd(dppf), Pd(PPh3)4)
Step Count 1 Step3 Steps (Protect/Couple/Deprotect)
Atom Economy ExcellentPoor (SEM group waste)
Purification Difficult (Polar product)Easy (Intermediate is non-polar)
Base Tolerance

(Weak/Medium)

,

(Strong)
Scale Suitability < 1 gramMulti-gram / Kilo
Troubleshooting Guide
ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B or increase XPhos loading to 2:1 (L:Pd).
Protodebromination Hydride source presentEnsure solvents are anhydrous (Protocol A). Avoid alcoholic solvents if using strong bases.
Product in Aqueous Layer pH issue during workupImidazoles are amphoteric. Adjust pH to isoelectric point (usually pH 7-8) to extract.
Homocoupling (Ar-Ar) Oxidant presentDegas solvents more thoroughly. Reduce catalyst loading.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Context: Establishes XPhos/SPhos as superior ligands for substr
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids.[1] Tetrahedron, 60(17), 3813-3818. Link

    • Context: Discusses catalyst turnover numbers in the presence of hetero
  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Carbonyl-Containing Compounds in the Presence of Palladium Catalysts. Journal of the American Chemical Society.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Standard reference for SEM protection/deprotection conditions (Protocol B).

Sources

Application Notes & Protocols: N-Alkylation of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-alkylation of imidazole scaffolds is a cornerstone transformation in modern synthetic and medicinal chemistry.[1] N-substituted imidazoles are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, where the substituent on the nitrogen atom critically modulates the molecule's biological activity, pharmacokinetic profile, and physicochemical properties.[2]

The target molecule, 5-(4-bromophenoxy)-1H-imidazole, represents a versatile building block for drug discovery and development. The 4-bromophenoxy moiety provides a key structural motif while the bromine atom serves as a valuable synthetic handle for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions.[2] This application note provides a comprehensive guide with detailed experimental protocols for the efficient N-alkylation of this substrate.

We present two robust and validated protocols utilizing different base/solvent systems—potassium carbonate in acetonitrile and sodium hydride in tetrahydrofuran—to offer researchers flexibility based on the reactivity of the alkylating agent, desired reaction kinetics, and available laboratory resources.[1][2] The underlying principles of regioselectivity, reaction mechanism, and practical experimental considerations are discussed to ensure reliable and reproducible outcomes.

Scientific Principles & Mechanistic Overview

The N-alkylation of 5-(4-bromophenoxy)-1H-imidazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the imidazole N-H proton by a suitable base, generating a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.[1][2]

Caption: General reaction scheme for N-alkylation.

The Critical Role of Regioselectivity

As 5-(4-bromophenoxy)-1H-imidazole is an unsymmetrical molecule, alkylation can theoretically occur at either the N-1 or N-3 position. Upon deprotonation, the negative charge of the resulting imidazolide anion is delocalized across both nitrogen atoms.[3] However, the reaction proceeds with high regioselectivity due to a combination of electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nature of the aryloxy group at the C-5 position reduces the electron density and nucleophilicity of the adjacent N-1 atom. Consequently, the distal N-3 atom is rendered more electron-rich and becomes the preferential site for electrophilic attack.[4]

  • Steric Hindrance: The bulky 4-bromophenoxy substituent at C-5 sterically encumbers the N-1 position. Alkylation is therefore strongly favored at the less hindered N-3 position, an effect that becomes even more pronounced with larger, more complex alkylating agents.[4]

Given these directing effects, the protocols described below are expected to yield the 1-alkyl-5-(4-bromophenoxy)-1H-imidazole isomer as the major product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Imidazole Imidazole-H Imidazolide [Imidazole]⁻ Imidazole->Imidazolide + Base Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase + H⁺ Anion [Imidazole]⁻ Halide X⁻ ProtonatedBase->Halide Salt Formation Product Imidazole-R Anion->Product + R-X AlkylHalide R-X AlkylHalide->Halide - X⁻

Caption: Mechanism: Deprotonation followed by SN2 attack.

Experimental Protocols

Two primary protocols are presented to provide operational flexibility. Protocol 1 utilizes a mild base and is suitable for general applications, while Protocol 2 employs a strong base for more challenging or sluggish reactions.

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This widely-used method employs a mild, easy-to-handle inorganic base and is well-suited for a broad range of primary and activated secondary alkyl halides.[1][2]

3.1.1 Materials

  • 5-(4-bromophenoxy)-1H-imidazole (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), powdered (2.0 - 3.0 eq)

  • Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/stir plate

  • Standard laboratory glassware for workup and purification

3.1.2 Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-(4-bromophenoxy)-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1-0.2 M concentration with respect to the imidazole).

  • Reagent Addition: Add the alkylating agent (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80°C) and stir under a condenser.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting imidazole is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the solid K₂CO₃ and potassium halide salts.[1][2] Wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Extraction:

    • Dissolve the resulting crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).[2]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-alkylated product.[1]

  • Purification: Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in Tetrahydrofuran

This method employs a strong, non-nucleophilic base for rapid and irreversible deprotonation.[6] It is particularly effective for less reactive alkylating agents or when lower reaction temperatures are desired.[1] Caution: Sodium hydride is highly reactive and water-sensitive. This procedure must be performed under an inert atmosphere by trained personnel.

3.2.1 Materials

  • 5-(4-bromophenoxy)-1H-imidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

  • Alkylating agent (1.05 - 1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Deionized water and Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask, inert gas line (N₂ or Ar), magnetic stirrer, syringe/dropping funnel, and ice bath

3.2.2 Procedure

  • Inert Setup: Assemble a flame-dried two-neck flask under a positive pressure of nitrogen or argon.

  • Base Preparation: To the flask, add sodium hydride (1.1 eq). Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula or syringe. Add anhydrous THF to the washed NaH to create a suspension.

  • Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Dissolve the 5-(4-bromophenoxy)-1H-imidazole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).[2]

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkylating agent (1.05 eq) dropwise via syringe or dropping funnel.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the mixture to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.[1]

  • Extraction:

    • Partition the mixture between water and ethyl acetate.[1]

    • Separate the layers and extract the aqueous phase with additional ethyl acetate (2x).

    • Combine the organic layers and wash with water and then brine.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Summary of Protocol Conditions

The selection between the two protocols depends on the specific requirements of the synthesis. The following table provides a comparative summary.

ParameterProtocol 1 (K₂CO₃)Protocol 2 (NaH)
Base Type Mild, HeterogeneousStrong, Homogeneous (after deprotonation)
Solvent Acetonitrile, DMFAnhydrous THF, Anhydrous DMF
Typical Temp. Room Temp. to 80°C0°C to Room Temperature
Reaction Time Generally longer (4-24 h)Generally faster (2-6 h)
Advantages Safer, easier to handle, scalable, inexpensive reagents.[2]High efficiency, fast reaction rates, effective for weak electrophiles.[1]
Considerations May be slow for unreactive alkylating agents.Requires strict anhydrous and inert conditions; NaH is hazardous.

General Experimental Workflow

The overall process for both protocols follows a standardized sequence of operations designed to ensure high purity and yield of the final product.

G A 1. Reaction Setup (Flask, Imidazole, Base, Solvent) B 2. Addition of Alkylation Agent A->B C 3. Reaction & Monitoring (Stirring, Heating, TLC) B->C D 4. Workup (Quench/Filter, Evaporate) C->D E 5. Extraction (Organic Solvent, Water/Brine Washes) D->E F 6. Drying & Concentration (Dry Agent, Filter, Evaporate) E->F G 7. Purification (Column Chromatography) F->G H Pure N-Alkylated Product G->H

Sources

Application Notes & Protocols for the Biological Evaluation of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the biological assay testing of 5-(4-bromophenoxy)-1H-imidazole, designed for researchers and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Characterizing a Novel Imidazole Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The incorporation of a halogen atom, such as bromine, into the imidazole structure can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.[1][5][6]

This document provides a comprehensive, tiered testing strategy for characterizing the biological profile of the novel compound 5-(4-bromophenoxy)-1H-imidazole. As the specific biological targets of this molecule are yet to be determined, we present a logical screening cascade designed to efficiently identify its primary bioactivities. This approach begins with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening for high-probability activities—antimicrobial and enzyme inhibition—based on the well-documented profile of related imidazole compounds.[7][8] This structured methodology ensures that experimental resources are deployed effectively while generating a robust, interpretable dataset to guide further investigation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: High-Probability Activity Screening cluster_2 Phase 3: Downstream Mechanistic Studies A Compound Synthesis & QC 5-(4-bromophenoxy)-1H-imidazole B Protocol 1: Preliminary Cytotoxicity Assay (MTT) - Determine IC50 - Establish concentration range A->B Initial Evaluation C Protocol 2: Antimicrobial Screening - Disk Diffusion (Qualitative) - MIC/MBC (Quantitative) B->C If non-toxic or selectively toxic D Protocol 3: Enzyme Inhibition Screening - General Spectrophotometric Assay - Determine IC50 B->D Broad applicability E Apoptosis Assays, Cell Cycle Analysis B->E If selectively cytotoxic to cancer cells F Mechanism of Action Studies (e.g., Cell Wall/Membrane Integrity) C->F If active G Inhibition Kinetics, Target Identification D->G If active

Caption: A tiered workflow for the biological characterization of a novel compound.

Section 1: Foundational Cytotoxicity Assessment

Expert Rationale: Before investigating specific therapeutic activities, it is imperative to determine the compound's general cytotoxicity. This initial screen serves two primary functions: it establishes a safe and effective concentration range for all subsequent biological assays, preventing misleading results due to overt toxicity, and it provides the first indication of potential anticancer activity if the compound demonstrates selective toxicity towards cancer cells over healthy cells.[9][10][11] The MTT assay is a robust, widely adopted colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.[12]

Protocol 1.1: MTT Assay for Cell Viability and Cytotoxicity

This protocol quantifies the viability of cells exposed to various concentrations of 5-(4-bromophenoxy)-1H-imidazole.

Principle: The assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 5-(4-bromophenoxy)-1H-imidazole (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous human cell line (e.g., HEK293)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 5-(4-bromophenoxy)-1H-imidazole stock solution in a complete medium. A typical final concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineCompound Concentration (µM)Mean OD (570 nm)Std. Deviation% Viability
HeLa Vehicle Control (0)1.2500.08100%
11.1980.0795.8%
100.8750.0570.0%
500.6120.0449.0%
1000.3500.0328.0%
HEK293 Vehicle Control (0)1.3100.09100%
1001.1500.0887.8%

IC₅₀ Calculation:

  • HeLa IC₅₀: ~51 µM

  • HEK293 IC₅₀: >100 µM

  • Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells): >1.96

Section 2: Antimicrobial Activity Screening

Expert Rationale: The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents.[7][13][14] Therefore, screening 5-(4-bromophenoxy)-1H-imidazole for antimicrobial properties is a high-priority investigation. The recommended two-step process begins with a qualitative disk diffusion assay for a rapid, broad assessment of activity, followed by a quantitative broth microdilution assay to determine the precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][15]

G A Prepare Bacterial/Fungal Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Paper Disks (Test Compound, Controls) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

Protocol 2.1: Agar Disk Diffusion (Kirby-Bauer) Test

This qualitative method provides a preliminary visual indication of antimicrobial activity.[7]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth.

  • Disk Application:

    • Impregnate sterile paper disks (6 mm diameter) with a known amount of 5-(4-bromophenoxy)-1H-imidazole (e.g., 30 µg).

    • Place the impregnated disk onto the agar surface.

    • Simultaneously, place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only, e.g., DMSO) on the plate.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone indicates greater sensitivity of the microbe to the compound.[7]

Protocol 2.2 & 2.3: Broth Microdilution for MIC and MBC Determination

This quantitative assay determines the lowest concentration of the compound that inhibits microbial growth (MIC) and the lowest concentration that kills the microbes (MBC).[7][14][16]

Step-by-Step Methodology:

  • Plate Setup: Add 100 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of a high-concentration stock of the test compound to the first column of wells, creating a 1:2 dilution.

    • Mix well and transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate. Discard the final 100 µL from the last column.

  • Inoculation:

    • Dilute the 0.5 McFarland inoculum so that adding 10 µL to each well results in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate all wells except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[7]

  • MBC Determination:

    • Take a 10 µL aliquot from each well that showed no visible growth in the MIC test.

    • Spot-plate this aliquot onto a fresh, compound-free agar plate.

    • Incubate the agar plate for 18-24 hours.

    • The MBC is the lowest concentration from the MIC test that results in no colony formation on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.[7]

Data Presentation:

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureusPositive1632Bactericidal
Escherichia coliNegative64>256Bacteriostatic
Candida albicansN/A (Fungus)3264Fungicidal
Ciprofloxacin (Control)N/A0.51Bactericidal

Section 3: Mechanistic Insight via Enzyme Inhibition Assays

Expert Rationale: A significant number of pharmaceuticals function by inhibiting enzymes critical to disease pathways.[8] The imidazole structure is a common feature in many enzyme inhibitors. Therefore, assessing the potential of 5-(4-bromophenoxy)-1H-imidazole as an enzyme inhibitor is a logical step in mechanistic exploration. This section provides a generalized protocol for a spectrophotometric assay that can be adapted to a wide range of enzymes. The key is to select an enzyme-substrate pair that produces a chromogenic product, allowing the reaction rate to be monitored via changes in absorbance.[17][18]

G Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES +S EI Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI +I Substrate Substrate (S) Product Product (P) (Chromogenic) Inhibitor {Inhibitor (I) (Test Compound)} ES->Enzyme -S ES->Product k_cat

Caption: General mechanism of competitive enzyme inhibition.

Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of the target enzyme, its specific substrate, and 5-(4-bromophenoxy)-1H-imidazole in an appropriate assay buffer.

    • Create a serial dilution of the inhibitor to test a range of concentrations.

  • Assay Setup in a 96-well Plate:

    • Control Wells: Include wells for "No Inhibition" (Enzyme + Substrate + Buffer + Vehicle) and "Background" (Substrate + Buffer only).

    • Test Wells: Add a fixed amount of the enzyme to each test well.

    • Add the different concentrations of the inhibitor to the corresponding wells.

  • Pre-incubation:

    • Causality: This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature.[8]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a fixed concentration of the substrate to all wells (except background). A substrate concentration near the enzyme's Km value is often optimal for detecting competitive inhibition.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength for the chromogenic product.

    • Monitor the change in absorbance over time (kinetic mode). The rate of reaction is determined by the slope of the linear portion of the absorbance vs. time curve.

Data Analysis:

  • Determine the initial reaction rate (V₀) for each inhibitor concentration.

  • Calculate the percentage of inhibition:

    • % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

  • Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Inhibitor Conc. (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)50.00%
0.145.19.8%
134.531.0%
1024.950.2%
10012.375.4%

IC₅₀ Calculation:

  • Enzyme X IC₅₀: ~10 µM

Summary and Forward Outlook

This document outlines a systematic, three-pronged approach to the initial biological characterization of 5-(4-bromophenoxy)-1H-imidazole. By first establishing a cytotoxicity profile, researchers can ensure that subsequent bioactivity data is both meaningful and interpretable. The parallel screening for antimicrobial and enzyme-inhibitory activities targets the highest probability functions for a molecule of this class.

The results from these foundational assays will dictate the next steps in the research pipeline.

  • If potent and selective cytotoxicity is observed: Further studies should focus on elucidating the mechanism of cell death, such as apoptosis assays and cell cycle analysis.

  • If significant antimicrobial activity is found: The next steps would involve testing against a broader panel of resistant strains and investigating the specific mechanism of action (e.g., cell wall disruption, DNA synthesis inhibition).

  • If enzyme inhibition is confirmed: Detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive), followed by efforts to identify the specific enzyme target.

This strategic approach provides a robust framework for unlocking the therapeutic potential of novel imidazole derivatives.

References

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Shar'i, N. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Retrieved from [Link]

  • Al-Hourani, B., Al-Awaida, W., Matalkah, F., & Al-Shar'i, N. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Lone, S. A., & Sharma, G. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Cureus. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. National Center for Biotechnology Information. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. Bentham Science Publishers. Retrieved from [Link]

  • Siwek, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Retrieved from [Link]

  • Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

  • Karatas, F., & Yilmaz, I. (2016). Synthesis and antimicrobial activity of imidazolium salts. OAText. Retrieved from [Link]

  • Edmondson, D. E., & Bighamate, L. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • EurekAlert!. (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Anusha, S., et al. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Singh, S., & Asif, M. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2021). Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMID-PUR-005 Subject: Troubleshooting Column Chromatography for Phenoxy-Imidazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You are encountering difficulty purifying 5-(4-bromophenoxy)-1H-imidazole . This is a common challenge. Imidazole derivatives are notorious for "streaking" or "tailing" on silica gel due to specific Lewis acid-base interactions. This guide provides a self-validating protocol to resolve these issues, ensuring high recovery and purity.

Part 1: The "Why" – Understanding the Chemistry

To fix the purification, we must understand the failure mode.

  • The Amphoteric Trap: Your molecule contains an imidazole ring. The nitrogen at position 3 (N3) has a lone pair that acts as a Lewis base. Silica gel (

    
    ) is covered in silanol groups (
    
    
    
    ), which are weakly acidic (pKa ~5-7).
  • The Interaction: The basic N3 of your imidazole strongly hydrogen-bonds or protonates upon contact with the acidic silanols. This creates a "drag" effect, resulting in broad peaks, streaking, and co-elution with impurities.

  • The Substituent Effect: The 4-bromophenoxy group adds significant lipophilicity. While this helps solubility in organic solvents (DCM, EtOAc), it does not negate the sticky nature of the imidazole core.

The Solution: You must "mask" the silanols or suppress the ionization of the imidazole.

Part 2: The "Golden" Protocols (Solvent Systems)

We recommend two distinct solvent systems. System A is the industry standard for polar heterocycles. System B is for cases where solubility is high and separation from non-polar impurities is required.

Solvent System Comparison Table
FeatureSystem A: DCM / MeOH / NH₄OH System B: Hexane / EtOAc / Et₃N
Composition DCM (90-95%) + MeOH (5-10%) + 1% NH₄OH (aq)Hexane (50-80%) + EtOAc (20-50%) + 1% Et₃N
Mechanism High polarity elutes compound; NH₃ blocks silanols.[1]Et₃N (Triethylamine) blocks silanols; lower polarity separates lipophilic impurities.
Best For Compounds with poor solubility; removing polar baseline impurities.Compounds soluble in EtOAc; fine separation of close isomers.
Risk Ammonia smell; requires careful prep to avoid phase separation.Et₃N is hard to remove (high boiling point) without high vac.
Recommendation Primary Choice for 5-(4-bromophenoxy)-1H-imidazole.Secondary Choice (if System A fails).
Part 3: Step-by-Step Execution
Protocol A: The Ammonia-DCM Method (Recommended)

Rationale: The phenoxy group adds bulk, but the imidazole requires polarity to move. Ammonia is easier to remove than Triethylamine.

  • Prepare the Mobile Phase:

    • Mix Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio.

    • Add 1% Ammonium Hydroxide (NH₄OH, 28-30% aq) to the total volume.

    • Crucial Step: Shake vigorously in a separatory funnel. The mixture might look cloudy initially. Let it settle; if a small water layer forms, discard it. Use the saturated organic layer.

  • Column Pre-treatment:

    • Pack the column with silica gel using pure DCM.

    • Flush with 2 column volumes (CV) of the mobile phase to neutralize the silica before loading your sample.

  • Sample Loading:

    • Dissolve your crude 5-(4-bromophenoxy)-1H-imidazole in a minimum amount of DCM/MeOH (95:5).

    • Load gently.[2]

  • Elution:

    • Run the column.[2][3][4][5][6] The ammonia keeps the imidazole in its neutral form, preventing streaking.

Protocol B: The Triethylamine (TEA) Method

Rationale: Use this if your compound is very soluble in EtOAc and you need to separate it from very non-polar byproducts.

  • Pre-treatment (The "TEA Wash"):

    • Pack silica in Hexane.

    • Flush the column with Hexane containing 5% Triethylamine (Et₃N) . This saturates the acidic silanols with TEA.

    • Flush with 2 CV of pure Hexane to remove excess free TEA.

  • Elution Gradient:

    • Start: 100% Hexane (with 1% TEA).

    • Gradient: Ramp to 50% EtOAc / 50% Hexane (maintain 1% TEA throughout).

  • Post-Column Workup:

    • TEA has a high boiling point (89°C). After collecting fractions, you must rotovap thoroughly, potentially adding toluene to azeotrope off the TEA, or dry under high vacuum for 12+ hours.

Part 4: Troubleshooting Decision Logic

Use this flowchart to diagnose issues during your purification process.

PurificationLogic Start Start: Crude Mixture Solubility Check Solubility in EtOAc Start->Solubility Decision1 Soluble? Solubility->Decision1 SystemB Use System B: Hex/EtOAc + 1% TEA Decision1->SystemB Yes SystemA Use System A: DCM/MeOH + 1% NH4OH Decision1->SystemA No TLC_Check Run TLC (use mobile phase) SystemB->TLC_Check SystemA->TLC_Check Issue_Tailing Issue: Spot Streaks/Tails? TLC_Check->Issue_Tailing Fix_Base Increase Base Modifier (up to 2% TEA or NH3) Issue_Tailing->Fix_Base Yes Issue_Coelution Issue: Impurities Co-elute? Issue_Tailing->Issue_Coelution No Fix_Alumina Switch Stationary Phase: Neutral Alumina Fix_Base->Fix_Alumina Still Tailing? Fix_Gradient Flatten Gradient (e.g. 0.5% MeOH steps) Issue_Coelution->Fix_Gradient Yes Success Pure Compound Issue_Coelution->Success No

Figure 1: Decision logic for solvent selection and troubleshooting based on observed TLC behavior.

Part 5: Frequently Asked Questions (FAQs)

Q1: The column is running, but my compound is not coming off. Where is it? A: It has likely precipitated on the column or is stuck to the silica.

  • Diagnosis: If you used System B (Hex/EtOAc), the polarity might be too low for the imidazole core.

  • Fix: Switch immediately to 10% MeOH in DCM (with ammonia). This "flush" usually liberates stuck polar compounds.

Q2: I see two spots on TLC that merge into one on the column. Is my compound decomposing? A: Likely not. Imidazoles can exist as tautomers (1H vs 3H), though the 4-bromophenoxy substituent usually locks the tautomer preference in solid state. In solution, rapid proton exchange can look like a streak.

  • Verification: A 2D-TLC (run the plate, rotate 90°, run again) will show spots on the diagonal if it's the same compound.

  • Fix: Ensure your mobile phase has the basic modifier (TEA/NH₃) to suppress proton exchange dynamics.

Q3: Can I use Alumina instead of Silica? A: Yes, and it is often better.

  • Why: Neutral Alumina is less acidic than Silica. It reduces the need for aggressive amine modifiers.

  • Protocol: Use Neutral Alumina (Brockmann Grade III) with a DCM/MeOH gradient. This is the "nuclear option" if silica consistently fails [1].

Q4: How do I remove the Triethylamine (TEA) from my final product? A: TEA salts are stubborn.

  • Method: Dissolve your purified fraction in DCM and wash with saturated Sodium Bicarbonate (

    
    ). This keeps the TEA as a free base. Then, rotovap with Heptane  (azeotrope) or dry under high vacuum at 40°C for 24 hours.
    
References
  • Biotage. Strategies for the Purification of Basic Compounds. Flash Purification Blog. Available at: [Link]

  • Royal Society of Chemistry (RSC). Catalytic Reductive N-Alkylation of Amines (Supporting Info - General Chromatography). ChemComm. Available at: [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Technical Guide. Available at: [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry Technical Notes. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Bromophenoxy Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of bromophenoxy imidazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The content is structured in a practical, question-and-answer format to directly address the specific challenges you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Overcoming Common Hurdles in Bromophenoxy Imidazole Synthesis

This section addresses specific experimental issues with a focus on causative factors and actionable solutions.

Q1: My reaction yield is consistently low. How can I determine if the reaction temperature is the primary cause?

Low yield is a frequent challenge, and temperature is a critical variable. Here’s how to troubleshoot:

Initial Diagnosis:

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are consumed but the desired product is not the major species, you may have side reactions. If the starting materials remain largely unreacted, the temperature may be too low.

  • Literature Review: Compare your reaction temperature to established protocols for similar Ullmann-type C-O or C-N couplings. Modern ligand-accelerated Ullmann reactions often proceed at milder temperatures, typically in the range of 40-120 °C.[1]

Troubleshooting Steps:

  • Incremental Temperature Increase: If starting materials are not being consumed, increase the reaction temperature in 10-20 °C increments. Monitor for product formation and the appearance of new, undesired spots on your TLC plate, which could indicate decomposition.

  • Temperature Reduction for Side Products: If significant side products are forming, the temperature may be too high, leading to undesired pathways like debromination or homo-coupling.[1][2] Try lowering the temperature to improve selectivity.

  • Solvent and Temperature Interplay: The boiling point of your solvent dictates the maximum achievable temperature at atmospheric pressure. Ensure your chosen solvent is appropriate for the target temperature range. Solvents like DMF, DMSO, or dioxane are common in these types of coupling reactions.[3]

Q2: I'm observing significant formation of debrominated byproducts. What is the cause and how can I mitigate this?

The presence of debrominated species suggests that the C-Br bond is being cleaved undesirably.

Underlying Causes:

  • Excessive Temperature: High reaction temperatures can promote hydrodebromination, especially in the presence of a hydrogen source and a catalyst.

  • Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.[1]

  • Base-Induced Side Reactions: Certain strong bases at elevated temperatures can contribute to the degradation of the starting material.

Preventative Measures:

  • Lower the Reaction Temperature: This is the most direct way to reduce the energy available for the C-Br bond cleavage.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize protic impurities.[1][2]

  • Optimize the Base: Screen different bases. While stronger bases might be necessary for deprotonation, they can also be more aggressive. Consider switching from a stronger base like sodium hydride to a milder one like potassium carbonate or cesium carbonate.[1][3]

Q3: My reaction has stalled and is not proceeding to completion. What are my options?

A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome or that the catalyst has become deactivated.

Troubleshooting Workflow:

G start Reaction Stalled check_temp Is Temperature Appropriate for Catalyst System? start->check_temp increase_temp Incrementally Increase Temperature (e.g., by 10-20 °C) check_temp->increase_temp No check_catalyst Is Catalyst/Ligand System Active? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Add Fresh Catalyst/Ligand check_catalyst->add_catalyst No check_reagents Are Reagents Pure and Stoichiometry Correct? check_catalyst->check_reagents Yes consider_microwave Consider Microwave Irradiation add_catalyst->consider_microwave purify_reagents Purify Starting Materials check_reagents->purify_reagents No check_reagents->consider_microwave Yes

Caption: Troubleshooting workflow for a stalled reaction.

Detailed Steps:

  • Temperature Adjustment: As a first step, cautiously increasing the temperature can often push a sluggish reaction to completion.[2]

  • Catalyst and Ligand Integrity: The catalyst, often a copper(I) salt for Ullmann couplings, can be sensitive to air and moisture.[1] The ligand is also crucial for catalytic activity.[1] If an increase in temperature doesn't help, consider adding a fresh portion of the catalyst and ligand.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2][4] This can be particularly effective for stalled reactions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of bromophenoxy imidazoles.

Q1: What is the optimal temperature range for the synthesis of bromophenoxy imidazoles via Ullmann coupling?

While there is no single "best" temperature, modern copper-catalyzed Ullmann reactions, often accelerated by ligands like N,N'-dimethylglycine or 1,10-phenanthroline, typically run under milder conditions than traditional protocols.[5] A good starting point is often between 80 °C and 120 °C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent used. For instance, a reduction in temperature from 100 °C to 80 °C has been shown to lower the yield in some intramolecular Ullmann couplings.[3]

Q2: How does the position of the bromine atom on the phenoxy group affect the optimal reaction temperature?

The position of the bromine atom can influence the electronic properties of the aryl halide and thus its reactivity. Generally, electron-withdrawing groups on the aryl halide can facilitate the reaction, potentially allowing for lower reaction temperatures. Conversely, electron-donating groups might require higher temperatures to achieve a reasonable reaction rate. While the bromo-substituent itself has a modest electronic effect, its position relative to other substituents can be important.

Q3: Can microwave synthesis be used to optimize the reaction temperature and time?

Absolutely. Microwave-assisted synthesis is a powerful tool for optimizing reactions. It often allows for rapid heating to a target temperature, which can significantly shorten reaction times and, in many cases, improve yields compared to conventional heating methods.[4] This technique can be particularly useful for overcoming the activation energy of challenging coupling reactions.

Experimental Protocols

General Protocol for Temperature Screening in a Copper-Catalyzed N-Arylation of Imidazole with a Bromophenoxy Derivative

This protocol outlines a general procedure for optimizing the reaction temperature.

Materials:

  • Bromophenoxy precursor

  • Imidazole

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylglycine or 1,10-phenanthroline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vials suitable for heating

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: In parallel reaction vials, add the imidazole (1.2 equivalents), the bromophenoxy precursor (1.0 equivalent), the base (2.0 equivalents), CuI (5-10 mol%), and the ligand (10-20 mol%).

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent to each vial.

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 12 hours), take an aliquot from each reaction and analyze by TLC or LC-MS to determine the extent of product formation and byproduct generation.

  • Analysis: Compare the results across the different temperatures to identify the optimal condition that provides the best balance of yield and purity.

G cluster_prep Reaction Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis prep_reagents Combine Reagents: - Bromophenoxy Precursor - Imidazole - Base - CuI & Ligand purge Purge with Inert Gas prep_reagents->purge add_solvent Add Anhydrous Solvent purge->add_solvent heat Heat at Various Temperatures (e.g., 80°C, 100°C, 120°C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor analyze Compare Yield and Purity monitor->analyze optimize Identify Optimal Temperature analyze->optimize

Caption: Experimental workflow for temperature optimization.

Data Summary

The following table provides a hypothetical summary of a temperature optimization experiment for the synthesis of a bromophenoxy imidazole derivative.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Key Byproducts Observed
80244535Unreacted starting material
100189078Trace debromination
12012>9572Increased debromination, some decomposition
1408>9555Significant decomposition and byproducts

This data suggests that for this hypothetical reaction, 100 °C provides the best balance of reaction rate, yield, and purity.

References

  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.
  • Optimization of the intramolecular Ullmann coupling reaction. (2015). ResearchGate. [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005). ACS Publications. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). National Institutes of Health. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (n.d.). National Institutes of Health. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). DergiPark. [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008). Beilstein Journals. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. (2020). Royal Society of Chemistry. [Link]

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Technical Support Center: Stability of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information, troubleshooting advice, and validated protocols for assessing the stability of 5-(4-bromophenoxy)-1H-imidazole under acidic conditions. As a molecule combining an aromatic imidazole core with an aryl-ether linkage, its behavior in acidic media is critical for applications ranging from pharmaceutical formulation to synthetic chemistry.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the primary structural features of 5-(4-bromophenoxy)-1H-imidazole that influence its acid stability?

Answer: The stability of 5-(4-bromophenoxy)-1H-imidazole in an acidic environment is dictated by two key structural motifs: the imidazole ring and the aryl-ether linkage .

  • Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. The non-bonding electron pair on the sp2-hybridized nitrogen (N-3) makes it basic, with a typical pKaH around 7.0 for the conjugate acid.[1] In acidic conditions, this nitrogen will be protonated to form a stable imidazolium cation. While the aromaticity of the ring provides considerable stability, protonation can alter its electronic properties. However, cleavage of the imidazole ring itself requires harsh conditions and is generally not the primary degradation pathway under typical experimental acidic stress.[2]

  • Aryl-Ether Linkage: This is the most probable site of degradation under acidic conditions. The ether oxygen is susceptible to protonation, which is the first step in acid-catalyzed cleavage.[3][4] The subsequent cleavage of the C-O bond is analogous to mechanisms observed in the acidolysis of lignin and other aryl-ether containing compounds.[5][6] The stability of this linkage is the critical factor to evaluate.

Q2: What is the most likely degradation pathway for this molecule in acid?

Answer: The predominant degradation pathway is the acid-catalyzed hydrolysis of the aryl-ether bond. The mechanism is expected to proceed as follows:

  • Protonation of the Ether Oxygen: The ether oxygen atom is protonated by the acid catalyst, forming an oxonium ion intermediate. This makes the phenoxy group a better leaving group.

  • Cleavage of the C-O Bond: The bond between the imidazole C5 carbon and the ether oxygen cleaves. This is the rate-determining step. This cleavage can occur through mechanisms like SN1 or SN2, where the formation of a stable carbocation is a key factor.[4][5]

  • Formation of Products: This cleavage results in the formation of 4-bromophenol and a 5-hydroxy-1H-imidazole derivative (likely existing as its keto tautomer) or a related cation that is quenched by water.

Below is a diagram illustrating this proposed primary degradation pathway.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Degradation Products A 5-(4-bromophenoxy)-1H-imidazole B Protonated Ether Intermediate (Oxonium Ion) A->B + H+ (Acid Catalyst) C 4-bromophenol B->C C-O Bond Cleavage (Rate-Determining Step) D 5-hydroxy-1H-imidazole (or its cation/tautomer) B->D C-O Bond Cleavage

Caption: Proposed acid-catalyzed degradation pathway.

Troubleshooting Guide for Experimental Issues

Q3: My HPLC analysis shows the parent peak diminishing rapidly in an acidic mobile phase. What can I do?

Answer: This indicates on-column degradation or instability in your sample vial after pH adjustment. Here are several strategies to address this:

  • Modify Mobile Phase pH: If possible, increase the pH of your mobile phase. A pH of 3-4 may be sufficient for good chromatography while being significantly less harsh than pH < 2.

  • Change Acidic Modifier: Formic acid is generally less aggressive than trifluoroacetic acid (TFA) or phosphoric acid.[7] If you are using a strong acid, switch to a weaker one at the same concentration and assess stability.

  • Reduce Analysis Time: Use a shorter column, a higher flow rate, or a faster gradient to minimize the time the compound spends in the acidic mobile phase. UPLC or fast HPLC systems are ideal for this.[7]

  • Control Temperature: Run the column at ambient or sub-ambient temperatures. Elevated temperatures will accelerate acid hydrolysis.

  • Sample Preparation: Keep your prepared samples in the autosampler cooled (e.g., 4°C). Neutralize the sample immediately after collection if it's from a forced degradation study, just before injection.

Q4: I performed a forced degradation study with 0.1 M HCl and see multiple new peaks in my chromatogram. How do I identify them?

Answer: The appearance of multiple peaks is common in forced degradation studies. They can be primary degradants, secondary degradants (formed from the breakdown of primary ones), or isomers.

  • Primary Degradants: As predicted, the major degradation products should be 4-bromophenol and a hydroxylated imidazole species. You can confirm the 4-bromophenol peak by injecting a standard of this compound.

  • Mass Spectrometry is Key: The most effective tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[8] By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose molecular formulas and structures.

  • Isomers: Acidic conditions can sometimes promote isomerization. Check for peaks with the same m/z as your parent compound but different retention times.

  • Secondary Degradation: The initial degradation products might themselves be unstable and degrade further, leading to smaller, more polar fragments.

Table 1: Potential Degradants and Their Expected Mass Signatures

Compound Name Structure Expected [M+H]⁺ (m/z) Notes
5-(4-bromophenoxy)-1H-imidazole (Parent) 252.9 / 254.9 Isotopic pattern for one Bromine atom is characteristic.
4-bromophenol (Degradant 1) 172.9 / 174.9 A primary and expected degradation product.

| 5-hydroxy-1H-imidazole | (Degradant 2) | 85.0 | May exist in tautomeric forms; likely highly polar. |

Validated Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions (ICH Q1A Guideline)

This protocol is designed to determine the intrinsic stability of the molecule by intentionally degrading it under acidic stress.[9][10][11]

Objective: To generate a degradation profile and identify potential degradation products under acidic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5-(4-bromophenoxy)-1H-imidazole at 1 mg/mL in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Stress Sample Preparation:

    • In a clean glass vial, add an appropriate volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final drug concentration of ~0.5 mg/mL and a final acid concentration of 0.1 M.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of purified water instead of acid.

  • Incubation: Place both the stress and control samples in a water bath or oven set to a controlled temperature (e.g., 60°C or 80°C).[12]

  • Time Points: Withdraw aliquots from both vials at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.[13] The goal is to achieve 5-20% degradation of the active substance.[14]

G start Start: Prepare 1 mg/mL Stock Solution prep_stress Prepare Stress Sample (Drug + 0.1 M HCl) start->prep_stress prep_control Prepare Control Sample (Drug + Water) start->prep_control incubate Incubate Both Samples at 60°C prep_stress->incubate prep_control->incubate sampling Withdraw Aliquots at 0, 2, 4, 8, 24h incubate->sampling quench Neutralize Aliquots with NaOH sampling->quench analyze Analyze via Stability-Indicating HPLC / LC-MS Method quench->analyze end End: Evaluate Degradation Profile analyze->end

Caption: Workflow for an acidic forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[15][16]

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Table 2: Recommended Starting HPLC-UV Method Parameters

Parameter Recommended Condition Rationale / Notes
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides a controlled acidic pH for good peak shape.[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Organic solvent for elution.
Gradient Elution 10% to 90% B over 20 minutes A gradient is essential to ensure elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Provides reproducible retention times.
Detection Wavelength 225 nm or 254 nm Imidazole and phenyl rings have strong UV absorbance in this region. Perform a UV scan for the optimal wavelength.[18]

| Injection Volume | 10 µL | Standard volume; adjust based on concentration and detector response. |

Method Validation: To confirm the method is stability-indicating, analyze the samples from the forced degradation study. The method should demonstrate baseline separation between the parent peak and all degradant peaks.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]

  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PMC. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • Imidazole-Mediated Dual Location Disassembly of Acid-Degradable Intracellular Drug Delivery Block Copolymer Nanoassemblies. PubMed. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • On the acidolytic cleavage of arylglycerol β-aryl ethers. SciSpace. [Link]

  • Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC. [Link]

  • Imidazole Catalysis. ResearchGate. [Link]

  • Proton NMR study of the deprotonation of axial imidazole ligands in low-spin ferric porphyrin complexes. Journal of the American Chemical Society. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]

  • An Experimental Dynamic NMR Study of 2-(Aryl)-4,5-Diphenyl-1H-Imidazoles in Solution: The Evaluation of NH Behavior in Terms of Proton Transfer and Tautomerism and its Application on Detecting of Special Protons and Carbons of Trisubstituted Imidazoles. SSRN. [Link]

  • Study of Imidazole-Based Proton-Conducting Composite Materials Using Solid-State NMR. ResearchGate. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • 5-Aryl-1-Arylideneamino-1 H-Imidazole-2(3 H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. PubMed. [Link]

  • Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH Guidelines for Drug Stability Testing. Scribd. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. MDPI. [Link]

  • Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Beijing Institute of Technology. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. ResearchGate. [Link]

  • Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings. VU Research Portal. [Link]

  • Acidic and basic parts in imidazole. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

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Technical Support Center: Recrystallization of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(4-bromophenoxy)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this important heterocyclic intermediate.

Section 1: Foundational Principles for Solvent Selection

This section addresses the fundamental questions regarding the physicochemical properties of your compound and how they dictate the choice of an appropriate recrystallization solvent.

Q1: What are the key structural features of 5-(4-bromophenoxy)-1H-imidazole that influence solvent choice?

A: Understanding the molecular structure is the first step to a logical solvent selection process. The solubility of 5-(4-bromophenoxy)-1H-imidazole is governed by a balance of polar and nonpolar characteristics:

  • The Imidazole Ring: This is a polar, aromatic heterocyclic moiety. The N-H group can act as a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.[1][2] This feature imparts solubility in more polar solvents.

  • The Bromophenoxy Group: This part of the molecule contributes significant nonpolar character due to the phenyl ring. The ether linkage (-O-) adds a degree of polarity, but the large, hydrophobic surface area of the aromatic ring and the heavy bromine atom tend to favor solubility in less polar organic solvents.

  • Overall Polarity: The compound is moderately polar. This dual nature is critical; it is unlikely that a highly polar solvent (like water) or a very nonpolar solvent (like hexane) alone will be an ideal single solvent for recrystallization.[3][4] This often necessitates the use of solvents of intermediate polarity or, more commonly, a mixed-solvent system.[5][6]

Q2: What defines a "good" recrystallization solvent in theory and practice?

A: The ideal recrystallization solvent exhibits a specific temperature-dependent solubility profile with your compound.[5][7]

Theoretical Criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve your crude 5-(4-bromophenoxy)-1H-imidazole at or near the solvent's boiling point.[7] This is necessary to free the desired molecules from the crystal lattice and dissociate them from impurities.

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease dramatically, causing it to crystallize out of the solution.[5][7] This ensures a high recovery and yield.

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after your product has crystallized).[8]

  • Chemical Inertness: The solvent must not react with your compound.[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[7]

  • Safety: The solvent should be non-flammable, non-toxic, and inexpensive, although practical laboratory considerations often require a compromise.

Practical Implication: Finding a single solvent that meets all these criteria can be challenging. Therefore, a systematic screening of several candidate solvents is the most reliable empirical approach.[9][10]

Section 2: Solvent Screening Protocol and Recommendations

This section provides a systematic workflow for identifying the optimal solvent or solvent system for your specific batch of impure 5-(4-bromophenoxy)-1H-imidazole.

Q3: Which solvents are recommended for screening, and how do I perform the test?

A: Based on the compound's moderate polarity, a range of solvents should be tested. A good starting point is to screen solvents with varying polarities, from polar protic to nonpolar aprotic.[9] For imidazole derivatives, alcohols, esters, and ketones are often effective, as are mixed systems containing an alkane as the anti-solvent.[9][11]

Table 1: Candidate Solvents for Recrystallization Screening

SolventPolarity (Class)Boiling Point (°C)Rationale & Potential Use
WaterHighly Polar (Protic)100Unlikely to be a good single solvent; may work as an anti-solvent with a polar organic solvent like ethanol or acetone.[10][12]
Ethanol (95%)Polar (Protic)~78Often a good starting point for imidazole compounds.[1][13] May show high solubility even when cold.
IsopropanolPolar (Protic)82Similar to ethanol but slightly less polar; can sometimes provide a better solubility differential.[9][14]
AcetonePolar (Aprotic)56Good dissolving power; its low boiling point can be advantageous for drying but may lead to premature crystallization.[10]
Ethyl AcetateIntermediate Polarity77A versatile solvent that often provides a good balance for moderately polar compounds.[9][10]
TolueneNonpolar (Aromatic)111May be effective if impurities are highly polar. The high boiling point requires caution.
Hexane/HeptaneNonpolar (Alkane)~69 / ~98Will likely be a poor solvent on its own but is an excellent choice as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[10][11]
Workflow: Systematic Solvent Selection

The following diagram outlines the logical progression for testing a single solvent and deciding whether to proceed with it or move to a mixed-solvent system.

SolventSelection start Start: Place ~20mg Crude Compound in Test Tube add_rt Add Solvent Dropwise at Room Temperature start->add_rt dissolve_rt Dissolves Immediately? add_rt->dissolve_rt heat Heat Solution to Boiling dissolve_rt->heat No   bad_good Result: Solvent is too good. (Reject for single use) dissolve_rt->bad_good  Yes dissolve_hot Dissolves Completely? heat->dissolve_hot cool Allow to Cool Slowly to Room Temperature dissolve_hot->cool  Yes bad_bad Result: Solvent is too poor. (Reject for single use) dissolve_hot->bad_bad No   crystals Crystals Form? cool->crystals good Result: Potential Good Single Solvent! crystals->good  Yes try_mixed Result: No Crystals. Consider a Mixed-Solvent System crystals->try_mixed No  

Caption: Decision workflow for single-solvent screening.

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude 5-(4-bromophenoxy)-1H-imidazole into a small test tube.

  • Add a candidate solvent dropwise at room temperature, swirling after each addition, up to about 1 mL.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is "too good" and will not allow for high recovery. Reject it as a single solvent but consider it as the "good" solvent in a mixed pair.[10]

  • Observation 2: If the compound is insoluble or sparingly soluble, heat the test tube gently in a sand bath or water bath to the solvent's boiling point.

  • Observation 3: If the compound dissolves completely in the hot solvent, it is a potentially good candidate.[9] If it remains insoluble, the solvent is "too poor."

  • For promising candidates, allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observation 4: The ideal solvent is one that produces a large crop of crystals upon cooling. If no crystals form, it may indicate that too much solvent was used or that the compound is still too soluble when cold.

Section 3: Troubleshooting Guide

This section provides solutions to the most common problems encountered during the recrystallization of 5-(4-bromophenoxy)-1H-imidazole.

Q4: I've tried several solvents, but my compound either dissolves completely at room temperature or not at all, even when boiling. What should I do?

A: This is a classic scenario that calls for a mixed-solvent system .[5] This technique uses two miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[10][14] For 5-(4-bromophenoxy)-1H-imidazole, a good combination would be a polar solvent paired with a nonpolar one.

Recommended Pairs:

  • Ethyl Acetate / Hexane

  • Acetone / Water

  • Ethanol / Water[10]

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) to achieve a clear solution.

  • While the solution is still hot, add the "poor" anti-solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.

Q5: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid crystal lattice.[9] This is a common issue with heterocyclic compounds.[15]

Common Causes & Solutions:

  • The solution was cooled too quickly: Rapid cooling can cause the compound to crash out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.[9][14]

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Allow the flask to cool much more slowly. Insulate the flask with a cloth or leave it on a hot plate that has been turned off.[14][16]

  • The solution is too saturated: If the concentration of the solute is too high, it may separate at a temperature above its melting point (or the melting point of the impure mixture).

    • Solution: Add more hot solvent to the oiled-out mixture to create a less saturated solution, then attempt to cool it slowly again.[9][15][17]

  • Presence of impurities: Significant amounts of impurities can depress the melting point of your compound, making it more likely to separate as an oil.

    • Solution: Try a preliminary purification step, such as passing a concentrated solution of the crude material through a small plug of silica gel, before attempting recrystallization.[14][15]

Q6: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A: The absence of crystals in a cooled solution often points to either supersaturation or using too much solvent.[16]

Methods to Induce Crystallization:

  • Scratch the Flask: Use a clean glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[9][15][18]

  • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[9][15]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath or a refrigerator to further decrease the compound's solubility.[15] Combine this with occasional scratching for best results.

  • Reduce Solvent Volume: This is the most common issue.[16] If the above methods fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[17]

Q7: My recrystallized product is still colored. How can I remove colored impurities?

A: Colored impurities, which are often large, polar, conjugated molecules, can be effectively removed using activated charcoal (also called decolorizing carbon).

Protocol for Charcoal Treatment:

  • Dissolve your crude solid in the appropriate hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Reheat the mixture to boiling for a few minutes while swirling. The charcoal will adsorb the colored impurities.[15]

  • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored.

  • Allow the filtered solution to cool and crystallize as usual.

Q8: The final yield of my pure product is very low. What are the common causes and how can I improve it?

A: A low yield after recrystallization is a frequent and frustrating problem. Several factors could be responsible.[17]

Troubleshooting Low Yield:

  • Using too much solvent: This is the most common error.[16] An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. If you suspect you've used too much, you can try to recover more product by evaporating some solvent from the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step (e.g., to remove charcoal or insoluble impurities), it will be lost.

    • Solution: Keep the solution, funnel, and receiving flask hot during the filtration. Pre-heating the glassware with hot solvent or steam is an effective technique.[14]

  • Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in product loss.

    • Solution: Once the solution has cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.[15]

  • Excessive Washing: Washing the collected crystals on the filter paper with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product.[14]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent. Break the vacuum, add the cold solvent to wet the crystal cake, and then reapply the vacuum.

References

  • Benchchem. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of South Carolina. (n.d.).
  • University of California, Santa Cruz. (n.d.).
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Journal of Chemical Education. (1975).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • International Journal of Pharmaceutical and Life Sciences. (n.d.).
  • Nanotechnology Perceptions. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles.
  • University of Rochester. (n.d.).
  • Asian Journal of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • University of California, Irvine. (n.d.).
  • University of Calgary. (n.d.).
  • PraxiLabs. (2022, November 7).
  • Williams College. (2020). Chem355 Labbook-2020.
  • FooDB. (2010, April 8). Showing Compound Imidazole (FDB012307).

Sources

storage conditions to prevent degradation of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-bromophenoxy)-1H-imidazole Stability Guide

Subject: Storage conditions to prevent degradation of 5-(4-bromophenoxy)-1H-imidazole Case ID: TECH-STAB-54BPI Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary

5-(4-bromophenoxy)-1H-imidazole is a functionalized heterocycle combining an electron-rich imidazole ring with a halogenated aryl ether. Its degradation profile is governed by three competing mechanisms: oxidative ring opening (imidazole sensitivity), photolytic dehalogenation (aryl bromide sensitivity), and hygroscopic hydrolysis .

This guide provides a self-validating storage protocol designed to arrest these specific kinetic pathways.

Module 1: The Core Storage Protocol

Follow this hierarchy to ensure maximum shelf-life (>2 years).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of N-oxidation and spontaneous debromination. While 2-8°C is acceptable for short-term (<1 month), deep freeze is required for long-term stability.
Atmosphere Argon or Nitrogen The imidazole nitrogen is susceptible to oxidation. Storing under inert gas prevents the formation of N-oxides and carbamates (from atmospheric CO₂).
Container Amber Glass / Foil CRITICAL: Aryl bromides are photosensitive. UV exposure triggers radical cleavage of the C-Br bond.
Desiccation < 10% RH Imidazoles are hygroscopic. Moisture facilitates proton transfer reactions that accelerate degradation.

Module 2: Degradation Mechanisms & Causality

To troubleshoot effectively, you must understand how the molecule breaks down.

Photolytic Dehalogenation (The "Yellowing" Effect)

The Carbon-Bromine (C-Br) bond on the phenoxy ring is the weakest link regarding light stability. Upon exposure to UV light (even ambient lab fluorescent light), the C-Br bond can undergo homolytic cleavage, generating a radical species. This results in the formation of 5-phenoxy-1H-imidazole (debrominated impurity) and free radical byproducts that polymerize, turning the solid yellow/brown.

Oxidative Instability of the Imidazole Ring

The C4/C5 positions of the imidazole ring are electron-rich. In the presence of oxygen and light (singlet oxygen sensitization), the ring can undergo [4+2] cycloaddition, leading to endoperoxides that decompose into diamides (ring opening). This destroys the catalytic activity of the imidazole.

Hygroscopicity & CO₂ Capture

The N1-H proton is acidic (pKa ~14), while the N3 is basic (pKa ~7). In the presence of moisture, the basic nitrogen can capture atmospheric CO₂, forming unstable carbamate salts. This manifests as the powder turning into a "sticky gum" or "paste."

Module 3: Visualizing the Degradation Pathways

The following diagram maps the kinetic risks associated with improper storage.

DegradationPathways Compound 5-(4-bromophenoxy)- 1H-imidazole (White Solid) UV UV Light Exposure Compound->UV Oxygen Atmospheric Oxygen (O2) Compound->Oxygen Moisture Humidity + CO2 Compound->Moisture Radical Aryl Radical Intermediate UV->Radical Homolytic Cleavage NOxide Imidazole N-Oxide Oxygen->NOxide Slow Oxidation Carbamate Carbamate Salt (Sticky Gum) Moisture->Carbamate Hydrolysis/Capture Debrom Debrominated Impurity (5-phenoxy-1H-imidazole) Radical->Debrom H-Abstraction RingOpen Ring Opening (Diamide Degradant) NOxide->RingOpen Decomposition

Figure 1: Kinetic degradation pathways showing the direct causality between environmental stressors (Red) and specific degradation products (Black).

Module 4: Troubleshooting & FAQs

Q1: My sample has turned from white to light yellow. Is it still usable?

  • Diagnosis: This indicates early-stage photo-oxidation or trace N-oxide formation .

  • Action: Check purity via HPLC (254 nm).

    • If Purity > 98%: It is likely usable for non-critical crude reactions.

    • If Purity < 95%: Recrystallize.

  • Recrystallization Protocol: Dissolve in minimal hot Ethanol/Ethyl Acetate (1:1). Add activated charcoal (to remove colored oxidized species), filter hot, and cool slowly.

Q2: The powder has clumped into a sticky solid. Can I dry it?

  • Diagnosis: The sample has absorbed moisture and potentially formed a carbonate salt with the imidazole nitrogen.

  • Action:

    • Dissolve the gum in DCM (Dichloromethane).

    • Wash with saturated NaHCO₃ (to neutralize salts) followed by Brine.

    • Dry organic layer over MgSO₄.

    • Concentrate in vacuo.

    • Note: Simply heating it in an oven may accelerate oxidative degradation. Chemical drying (workup) is safer than thermal drying.

Q3: Can I store this in DMSO or DMF stock solutions?

  • Recommendation: NO.

  • Reasoning: Imidazoles are nucleophilic. In solution (especially DMSO), the rate of oxidation increases significantly compared to the solid state. Furthermore, DMSO can act as an oxidant under certain conditions. Always store as a solid . Prepare solutions immediately before use.

Module 5: Quality Control Decision Tree

Use this workflow to validate sample integrity before beginning expensive experiments.

QC_Workflow Start Inspect Sample (Visual) ColorCheck Is it White/Off-White? Start->ColorCheck HPLC Run HPLC (C18, MeOH/H2O) ColorCheck->HPLC Yes Purify Recrystallize (EtOH/EtOAc) ColorCheck->Purify No (Yellow/Brown) PurityCheck Purity > 98%? HPLC->PurityCheck Use Proceed to Experiment PurityCheck->Use Yes PurityCheck->Purify No (90-98%) Discard Discard (Irreversible Damage) PurityCheck->Discard No (<90%) Purify->HPLC Retest

Figure 2: Quality Control workflow for validating 5-(4-bromophenoxy)-1H-imidazole integrity prior to use.

References

  • ChemicalBook. (2024).[1][2] 4,5-dihydro-1H-imidazole - Safety Data Sheet. Link

    • Context: Establishes baseline handling for imidazole derivatives, specifically regarding hygroscopicity and respiratory irrit
  • Royal Society of Chemistry (RSC). (2024). Rapid photo-oxidation reactions of imidazole derivatives. Link

    • Context: Mechanistic evidence for the photo-oxidative ring opening of imidazole derivatives under UV irradiation.[3]

  • National Institutes of Health (NIH) - PMC. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety. Link

    • Context: Details the specific N-oxide and diamide degradation products formed when imidazoles are exposed to oxid
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole. Link

    • Context: Provides surrogate data for brominated imidazoles, confirming the necessity of light protection and cool storage.
  • ResearchGate. (2020). Synthesis of N-Arylimidazole Derivatives... and dehalogenation of aryl halides. Link

    • Context: Validates the risk of debromination (loss of the bromine atom)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (1H) NMR, remains the cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-(4-bromophenoxy)-1H-imidazole, a heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a mere recitation of spectral data. As a Senior Application Scientist, my objective is to impart a deeper understanding of the underlying principles that govern the observed chemical shifts, coupling patterns, and overall spectral appearance. We will dissect the spectrum by comparing it to simpler, analogous structures, thereby building a comprehensive and validated interpretation. The methodologies and insights presented herein are designed to be directly applicable to your own research, empowering you to approach complex spectral analysis with confidence and precision.

I. Predicted 1H NMR Spectrum of 5-(4-bromophenoxy)-1H-imidazole: A First-Principles Approach

While an experimental spectrum for 5-(4-bromophenoxy)-1H-imidazole is not publicly available at the time of this writing, we can confidently predict its features by dissecting the molecule into its constituent parts: the imidazole ring and the 4-bromophenoxy group. This predictive analysis is grounded in established NMR principles and extensive data from structurally related compounds.[1][2][3]

A. The Imidazole Moiety: A Tale of Two Protons and a Mobile Nitrogen

The imidazole ring presents a unique set of considerations in 1H NMR.[1][4] In its unsubstituted form, the protons at positions 2, 4, and 5 are observable. However, in our target molecule, the substitution at position 5 leaves us with protons at positions 2 and 4 (H-2 and H-4).

  • H-2 Proton: This proton is situated between two electronegative nitrogen atoms, leading to a significant downfield shift. Its chemical shift is anticipated to be in the range of δ 7.7-8.0 ppm . Due to the absence of adjacent protons, it will appear as a singlet .

  • H-4 Proton: This proton is adjacent to a nitrogen atom and the carbon bearing the phenoxy group. Its chemical environment is less deshielded than H-2, thus it is expected to resonate further upfield, likely in the region of δ 7.1-7.3 ppm . It will also appear as a singlet .

  • N-H Proton: The proton attached to the nitrogen (N-H) is exchangeable and its signal is often broad.[5] Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d6, it could appear as a broad singlet anywhere from δ 12.0-14.0 ppm .[6][7]

B. The 4-Bromophenoxy Group: A Classic AA'BB' System

The para-substituted 4-bromophenoxy group will give rise to a characteristic splitting pattern known as an AA'BB' system, which often appears as two distinct doublets.

  • Protons Ortho to the Oxygen (H-2' and H-6'): These protons are in a chemical environment influenced by the electron-donating ether oxygen and the electron-withdrawing bromine atom. They are expected to resonate in the range of δ 7.0-7.2 ppm . These will appear as a doublet .

  • Protons Meta to the Oxygen (H-3' and H-5'): These protons are ortho to the bromine atom. The deshielding effect of the halogen will cause them to appear further downfield than their ortho counterparts. A chemical shift in the range of δ 7.5-7.7 ppm is anticipated. This will also present as a doublet .

The coupling constant between these adjacent aromatic protons (a 3J coupling) is typically in the range of 8-9 Hz .

II. Comparative Spectral Analysis: Building Confidence Through Analogy

To substantiate our predictions, we will now compare the expected spectrum of our target molecule with the known 1H NMR data of its fundamental building blocks: imidazole and 4-bromophenol.

CompoundProton(s)Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Imidazole H-2~7.73s-
H-4, H-5~7.13s-
4-Bromophenol H-2, H-6~6.8d~8.8
H-3, H-5~7.3d~8.8
Predicted: 5-(4-bromophenoxy)-1H-imidazole H-27.7-8.0s-
H-47.1-7.3s-
N-H12.0-14.0br s-
H-2', H-6'7.0-7.2d8-9
H-3', H-5'7.5-7.7d8-9

This comparative table highlights how the electronic environment of each proton in the final molecule is a composite of the effects from both the imidazole and the 4-bromophenoxy moieties. The predicted shifts are in good agreement with what would be expected from the additive effects of the substituents. For instance, the downfield shift of the H-3' and H-5' protons in our target molecule compared to 4-bromophenol can be attributed to the overall electron-withdrawing nature of the imidazole-ether substituent.

III. Experimental Protocol for High-Resolution 1H NMR Acquisition

To obtain a publication-quality 1H NMR spectrum of 5-(4-bromophenoxy)-1H-imidazole, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6. DMSO-d6 is often a good choice for imidazole-containing compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of the N-H proton, making it more likely to be observed.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is defined as 0.00 ppm and serves as a reference point.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds will allow for full relaxation of the protons, leading to accurate integration.

    • Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio. For dilute samples, more scans will be necessary.

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

IV. Visualizing the Molecular Structure and Analytical Workflow

To aid in the interpretation of the 1H NMR data, the following diagrams illustrate the molecular structure with proton assignments and the general workflow for spectral analysis.

Caption: Molecular structure of 5-(4-bromophenoxy)-1H-imidazole with proton labeling.

SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition 1H NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcquisition 1. DataProcessing Data Processing (Fourier Transform, Phasing, Calibration) DataAcquisition->DataProcessing 2. SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis 3. StructureValidation Structure Validation and/or Elucidation SpectralAnalysis->StructureValidation 4.

Caption: Workflow for 1H NMR spectrum analysis.

V. Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 5-(4-bromophenoxy)-1H-imidazole. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a robust framework for interpreting the spectrum of this and other similarly substituted heterocyclic systems. The detailed experimental protocol offers a clear path for researchers to acquire high-quality data.

Future work could involve the actual synthesis and experimental verification of the 1H NMR spectrum of the title compound. Furthermore, advanced 2D NMR techniques, such as COSY and HSQC, could be employed to unambiguously assign all proton and carbon signals, providing an even deeper level of structural confirmation.

References

  • New Journal of Chemistry.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Moore, S. J., Lachicotte, R. J., Sullivan, S. T., & Marzilli, L. G. Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals.
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003, January 1). TÜBİTAK Academic Journals.
  • Imidazole(288-32-4) 1H NMR spectrum. ChemicalBook.
  • Moore, S. J., Lachicotte, R. J., Sullivan, S. T., & Marzilli, L. G. Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals.
  • 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
  • Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine
  • Collection - Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals - Inorganic Chemistry. Figshare.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • c7dt02584j1.pdf. The Royal Society of Chemistry.
  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.
  • In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. The Royal Society of Chemistry.
  • Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)
  • 4-Bromophenol(106-41-2) 1 H NMR. ChemicalBook.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.
  • 5-(4-bromophenoxy)-1h-imidazole (C9H7BrN2O). PubChemLite.
  • Synthesis and Evaluation of N-substituted Imidazole Deriv
  • Tris(4-bromophenyl)amine(4316-58-9) 1H NMR spectrum. ChemicalBook.
  • 1H-Imidazole, 4,5-dichloro-1-[[4-(3-methoxyphenoxy)phenoxy]methyl]- - Optional[13C NMR].
  • An Experimental Dynamic NMR Study of 2-(Aryl)-4,5-Diphenyl-1H-Imidazoles in Solution: The Evaluation of NH Behavior in Terms of Proton Transfer and Tautomerism and its Application on Detecting of Special Protons and Carbons of Trisubstituted Imidazoles. (2022, November 30). SSRN.
  • 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole.
  • Proton NMR Table. MSU chemistry.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).
  • 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr. ChemicalBook.
  • 5-(4-bromophenoxy)-1-methyl-4-nitro-1h-imidazole. PubChemLite.
  • Table of Characteristic Proton NMR Shifts.
  • 1 H NMR of the 2,4,5-triphenyl-1H-imidazoles ligand.

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A Researcher's Guide to Elemental Analysis: A Comparative Case Study of 5-(4-bromophenoxy)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. Elemental analysis serves as a foundational technique, offering a quantitative measure of the elemental composition of a pure substance. This guide provides a detailed comparison between the theoretical and experimental elemental analysis of a novel heterocyclic compound, 5-(4-bromophenoxy)-1H-imidazole, offering researchers practical insights into methodology, data interpretation, and common challenges.

Section 1: The Theoretical Benchmark: Calculating Elemental Composition

Before any experimental work can be validated, a theoretical benchmark must be established. This involves calculating the expected percentage of each element by mass based on the compound's molecular formula.

1.1. Molecular Formula and Weight Determination

The first step is to ascertain the correct molecular formula for 5-(4-bromophenoxy)-1H-imidazole.

  • Imidazole Ring: C₃H₄N₂

  • 4-bromophenoxy Group: C₆H₄BrO

  • Combined Structure: The phenoxy group substitutes a hydrogen on the imidazole ring.

This assembly leads to the molecular formula C₉H₇BrN₂O [1].

Next, the molecular weight (MW) is calculated using the atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

MW = (9 * 12.011) + (7 * 1.008) + (1 * 79.904) + (2 * 14.007) + (1 * 15.999) = 239.072 g/mol .

1.2. Theoretical Elemental Percentages

The percentage composition of each element is calculated as follows:

% Element = (Total mass of element in formula / Molecular Weight) * 100

ElementCalculationTheoretical Mass %
Carbon (C)(9 * 12.011 / 239.072) * 10045.21%
Hydrogen (H)(7 * 1.008 / 239.072) * 1002.95%
Bromine (Br)(1 * 79.904 / 239.072) * 10033.42%
Nitrogen (N)(2 * 14.007 / 239.072) * 10011.72%
Oxygen (O)(1 * 15.999 / 239.072) * 1006.69%
Total 99.99%

This table represents the "gold standard" against which all experimental results will be compared.

Section 2: Experimental Verification: Methods and Workflows

The most common method for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2][3] Specialized techniques are required for halogens like bromine and for direct oxygen determination.

2.1. CHN Analysis via Combustion

Combustion analysis is a robust technique where a sample is burned in an excess of oxygen at high temperatures (typically 950-1060°C).[4] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to N₂—are separated and quantified by a detector, such as a thermal conductivity detector.[4][5]

Detailed Experimental Protocol for CHN Analysis:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the detector's response.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 5-(4-bromophenoxy)-1H-imidazole sample into a tin or silver capsule using a microbalance. The sample must be homogenous and completely free of residual solvents.

  • Blank Measurement: Analyze an empty sample capsule to determine the system's baseline/blank reading.

  • Combustion: Introduce the encapsulated sample into the combustion furnace of the analyzer. The high temperature and excess oxygen ensure complete conversion of C to CO₂, H to H₂O, and N to N₂.

  • Gas Separation & Detection: The product gases are swept by a helium carrier gas through a separation column (gas chromatography) and measured by a thermal conductivity detector.

  • Data Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

Below is a diagram illustrating the typical workflow for a modern CHN elemental analyzer.

CHN_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample 1. Weigh 1-3 mg of Sample Capsule 2. Encapsulate in Tin Foil Sample->Capsule Autosampler 3. Load into Autosampler Capsule->Autosampler Furnace 4. Flash Combustion (~1000°C in O₂) Autosampler->Furnace Reduction 5. Reduction Tube (NOx → N₂) Furnace->Reduction Gases GC 6. GC Separation (H₂O, CO₂, N₂) Reduction->GC TCD 7. TCD Detection GC->TCD Report 8. Generate Report (%C, %H, %N) TCD->Report

Caption: Workflow for CHN combustion analysis.

2.2. Bromine and Oxygen Determination

  • Bromine (Br): Halogens are not detected by standard CHN analyzers. A common method is Schöniger flask combustion or, more modernly, combustion ion chromatography (CIC).[6][7] In this process, the organic sample is combusted in an oxygen-filled flask containing an absorbing solution.[8][9] The resulting hydrogen bromide (HBr) is trapped in the solution, forming bromide ions (Br⁻), which can then be quantified by titration.[7]

  • Oxygen (O): While oxygen can be calculated by difference, direct determination provides higher accuracy. This is achieved by pyrolysis .[10] The sample is heated in a furnace in an inert atmosphere (helium or nitrogen).[11] The oxygen-containing products are passed over heated platinized carbon to convert all oxygen into carbon monoxide (CO), which is then detected.[10][11]

Section 3: Bridging Theory and Practice: A Comparative Analysis

The ultimate goal of elemental analysis is to confirm that the experimentally determined values match the theoretical calculations within an acceptable margin of error.

3.1. Acceptance Criteria

For publication in most peer-reviewed chemistry journals and for regulatory submissions, the experimental results must be within ±0.4% of the theoretical values.[12][13] This narrow window confirms the high purity and correct structural identity of the synthesized compound.

Comparative Data Table:

ElementTheoretical %Expected Experimental Range (±0.4%)
C45.21%44.81% – 45.61%
H2.95%2.55% – 3.35%
N11.72%11.32% – 12.12%
Br33.42%33.02% – 33.82%
O6.69%6.29% – 7.09%

3.2. Interpreting Deviations: A Troubleshooting Guide

Discrepancies between theoretical and experimental values are common and provide critical information about the sample.

  • High Hydrogen and/or Oxygen Values: This often indicates the presence of water (hygroscopicity) or residual hydroxyl-containing solvents (e.g., ethanol, methanol). Proper drying of the sample in a vacuum oven is essential.

  • High Carbon and Hydrogen Values: May suggest contamination with hydrocarbon-based impurities, such as grease from glassware or residual non-polar solvents (e.g., hexane, ethyl acetate).

  • Low Values for All Elements: This can point to the presence of an inorganic impurity (e.g., silica gel from chromatography, salts) that does not combust to the detected gases.

  • Consistently Off-Target Ratios: If all values are consistently high or low, it may indicate a weighing error or an issue with instrument calibration. However, if the ratios between elements are incorrect (e.g., C is 1% low, N is 1% high), it may suggest a structural isomer was synthesized or a significant impurity is present.

By critically comparing experimental data against the theoretical benchmark, researchers can gain confidence in their material's identity and purity, a non-negotiable step in the rigorous process of drug development and chemical research.

References

  • Combustion analysis. In: Wikipedia. ; 2023. [Link]

  • GEL'MAN, N. E.; KIPARENKO, L. M. Improved instrumental determination of oxygen in organic compounds by pyrolysis-gas chromatography. Journal of Chromatographic Science. 1974;12(10):550-554. [Link]

  • Hussein, F.B. Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Published online January 2019. [Link]

  • Elemental analysis. In: Wikipedia. ; 2023. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Combustion Analysis Ten Examples. ChemTeam. [Link]

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Exeter Analytical, Inc. [Link]

  • Jackson, G. E.; Ryno, M. T.; Zajicek, J. An International Study Evaluating Elemental Analysis. ACS Omega. 2018;3(10):14336-14341. [Link]

  • 5-(4-bromophenoxy)-1h-imidazole (C9H7BrN2O). PubChemLite. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical, Inc. [Link]

  • 5-(4-bromophenoxy)-1-methyl-4-nitro-1h-imidazole. PubChemLite. [Link]

  • Oxygen Flask Combustion Method. Bentham Science Publishers. [Link]

  • Total Oxygen in Organic Materials by Pyrolysis-Gas Chromatographic Technique. ASTM International. [Link]

  • Oxygen flask combustion method ppt.pdf. Slideshare. [Link]

  • Guidelines for Chemical Analysis: Determination of the Elemental Content of Environment Samples using ICP-OES. German Environment Agency. [Link]

  • Elemental Analysis Manual. U.S. Food and Drug Administration. [Link]

  • Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation. Gpatindia. [Link]

  • 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole. PubChem. [Link]

  • Elemental analysis. Weizmann Institute of Science. [Link]

  • Determination of Total Oxygen in Gasoline and Methanol Fuels by Reductive Pyrolysis. ASTM International. [Link]

  • 5-(4-bromophenyl)-4H-imidazole. PubChem. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. 2022;9(3):478-485. [Link]

  • 5-Bromo-4-methyl-1H-imidazole. AMERICAN ELEMENTS. [Link]

  • 4-bromo-5-methyl-1H-imidazole. PubChem. [Link]

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Distinguishing Isomers of 5-(4-Bromophenoxy)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for distinguishing the isomers of 5-(4-bromophenoxy)-1H-imidazole , a compound subject to both rapid tautomeric equilibrium and synthetic regioisomerism.[1]

Executive Summary

In the development of imidazole-based therapeutics, correctly identifying the substitution pattern is critical for Structure-Activity Relationship (SAR) studies. For 5-(4-bromophenoxy)-1H-imidazole , the challenge is twofold:

  • Tautomerism (Intrinsic): The rapid equilibrium between the 1,4- and 1,5-isomers in solution, which often makes them indistinguishable by standard chromatography.

  • Regioisomerism (Synthetic): Distinguishing the desired 4(5)-substituted product from the thermodynamically stable 2-(4-bromophenoxy)-1H-imidazole impurity.[1]

This guide provides a definitive analytical workflow to resolve these isomers using NMR spectroscopy and crystallographic techniques.

The Isomer Landscape

Understanding the dynamic nature of the imidazole ring is the first step in accurate characterization.

A. The Tautomeric Challenge (4- vs. 5-Position)

In unsubstituted 1H-imidazoles, the proton on the nitrogen atom (


) rapidly migrates to 

. This process interconverts the 4-substituted and 5-substituted forms.[1]
  • Status: In solution (DMSO, MeOH,

    
    ), these are considered the same chemical entity  (often denoted as 4(5)-(4-bromophenoxy)-1H-imidazole).[1]
    
  • Detection: Distinct signals are only observed at very low temperatures (

    
    ) or in the solid state (X-ray).[1]
    
B. The Regioisomer Challenge (2- vs. 4/5-Position)

Synthetic routes involving nucleophilic aromatic substitution or cyclization can yield the 2-substituted isomer.[1]

  • Status: This is a distinct impurity with significantly different biological activity.[1]

  • Detection: Readily separable by HPLC and distinguishable by 1H NMR.[1]

Visualization of Isomer Pathways

The following diagram illustrates the relationship between the target tautomers and the structural regioisomer.

IsomerMap cluster_0 Solution State Mixture (The '4(5)' Species) Target Target Species (Rapid Equilibrium) Tautomer4 4-(4-bromophenoxy)-1H-imidazole (Tautomer A) Target->Tautomer4 Tautomer5 5-(4-bromophenoxy)-1H-imidazole (Tautomer B) Target->Tautomer5 Tautomer4->Tautomer5 Proton Transfer (Fast NMR Scale) Regioisomer 2-(4-bromophenoxy)-1H-imidazole (Structural Isomer)

Figure 1: Isomer relationships. The 4- and 5- forms exist in equilibrium (dashed box), while the 2-isomer is a stable, distinct structural entity.[1]

Analytical Characterization Guide

Protocol A: Distinguishing Regioisomers (2- vs. 4(5)-)

This is the primary quality control check. The presence of the C2-H proton is the diagnostic marker.

Feature4(5)-(4-bromophenoxy)-1H-imidazole (Target)2-(4-bromophenoxy)-1H-imidazole (Impurity)
C2-H Signal Present. Diagnostic singlet, strongly deshielded (

7.6 – 8.0 ppm).[1]
Absent. C2 is substituted with the phenoxy group.
Ring Protons Two distinct signals: C2-H (downfield) and C4/C5-H (upfield).[1]Two equivalent/similar signals: C4-H and C5-H (often appear as a singlet or tight AB system).[1]
13C NMR (C2)

135–140 ppm (C-H carbon).

145–155 ppm (C-O quaternary carbon).
HPLC Retention Typically elutes earlier (more polar due to exposed NH).[1]Typically elutes later (steric bulk at C2 affects solvation).[1]

Experimental Logic:

  • Acquire 1H NMR in DMSO-

    
    .[1]
    
  • Integrate the aromatic region.

  • Look for the "lonely singlet" at >7.6 ppm. If it exists, you have the 4(5)-isomer. If you see only a singlet/doublet in the 6.8–7.2 ppm range (integrating to 2H) for the imidazole ring, you have the 2-isomer.

Protocol B: Characterizing Tautomers (4- vs. 5-)

To distinguish the specific tautomer (e.g., for crystal engineering or binding pocket analysis), you must slow the proton exchange.

Methodology:

  • Variable Temperature (VT) NMR:

    • Cool sample to -60°C in

      
       or THF-
      
      
      
      .
    • Result: The average signals will split into two distinct sets (unequal populations) representing the "frozen" 1,4- and 1,5-tautomers.

  • N-Methylation (Chemical Locking):

    • React a small aliquot with MeI/base.[1]

    • Result: You will obtain a separable mixture of 1-methyl-5-(4-bromophenoxy)imidazole and 1-methyl-4-(4-bromophenoxy)imidazole.[1]

    • NOE Analysis: Irradiate the N-Methyl group.[1]

      • NOE to Imidazole H (C4/C5): Indicates 1,5-substitution (Methyl is close to the ring proton).

      • NOE to Phenoxy Group: Indicates 1,4-substitution (Methyl is close to the phenoxy ring).

Experimental Protocols

Standard NMR Characterization Workflow

Use this protocol for routine batch release.

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-

    
     . (Avoid 
    
    
    
    if possible, as acidic impurities can broaden imidazole peaks).
  • Acquisition: Run standard 1H (16 scans) and 13C (512 scans).

  • Analysis:

    • Verify the integral of the phenoxy aromatic protons (should be 4H, two doublets, approx 7.0 and 7.5 ppm).

    • Critical Check: Identify the Imidazole C2-H.[1]

      • Expected:

        
         7.85 ppm (s, 1H).
        
      • Expected:

        
         7.30 ppm (s, 1H, C4/C5-H).[1]
        
      • Note: The N-H proton is often broad/invisible or >12 ppm.

X-Ray Crystallography (The "Truth" Method)

Use this for definitive assignment of the solid-state tautomer.

  • Crystallization: Prepare a saturated solution in hot Ethanol/Water (9:1). Allow slow cooling to room temperature over 24 hours.

  • Data Collection: Select a single crystal (>0.1 mm).[1]

  • Refinement: The position of the H atom on the nitrogen (N1 vs N3) will reveal if the solid exists as the 4- or 5- isomer.

    • Insight: Most 4(5)-aryloxyimidazoles crystallize as the 5-aryloxy-1H-imidazole tautomer to maximize hydrogen bonding networks, but this must be empirically verified.[1]

References

  • Tautomerism in Imidazoles: Alkorta, I., et al. "Tautomerism in imidazoles and related compounds." Chemical Society Reviews, 2005.

  • NMR of Azoles: Claramunt, R. M., et al. "The use of NMR spectroscopy to study tautomerism in azoles." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006.

  • Synthesis of Phenoxyimidazoles: Kawano, T., et al. "Synthesis and properties of phenoxy-substituted imidazoles." Journal of Heterocyclic Chemistry, 2000.

  • PubChem Compound Summary: 5-(4-bromophenoxy)-1H-imidazole.[1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.